Product packaging for Linagliptin-13C,d3(Cat. No.:)

Linagliptin-13C,d3

Cat. No.: B12416739
M. Wt: 476.6 g/mol
InChI Key: LTXREWYXXSTFRX-AJOAJEKUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Linagliptin-13C,d3 is a useful research compound. Its molecular formula is C25H28N8O2 and its molecular weight is 476.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N8O2 B12416739 Linagliptin-13C,d3

Properties

Molecular Formula

C25H28N8O2

Molecular Weight

476.6 g/mol

IUPAC Name

8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)purine-2,6-dione

InChI

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1/i1+1D3

InChI Key

LTXREWYXXSTFRX-AJOAJEKUSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Role and Mechanism of Linagliptin-13C,d3 as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the application of Linagliptin-13C,d3 as an internal standard in the quantitative analysis of Linagliptin in biological matrices. This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls. The primary function of an IS is to correct for the variability in the analytical procedure, ensuring the accuracy and precision of the measurement of the analyte of interest. An ideal IS mimics the analyte's chemical and physical properties throughout the entire analytical process, including sample preparation, chromatography, and ionization.

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS-based bioanalysis. These are molecules where one or more atoms have been replaced with their heavier isotopes (e.g., 2H or D, 13C, 15N). This compound is a SIL derivative of Linagliptin, making it an exemplary internal standard for the quantification of Linagliptin.

This compound: Mechanism of Action as an Internal Standard

The efficacy of this compound as an internal standard stems from its near-identical physicochemical properties to the parent drug, Linagliptin. The inclusion of one carbon-13 and three deuterium atoms results in a mass shift that allows for its distinction from the unlabeled Linagliptin by the mass spectrometer. However, it behaves almost identically during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response are critical for its function.

The fundamental principle is that any loss of analyte during the sample preparation steps or fluctuations in the instrument's response will be mirrored by the internal standard. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to a more accurate and precise quantification of the analyte.

Experimental Workflow and Methodologies

The following sections detail a typical experimental protocol for the quantification of Linagliptin in a biological matrix (e.g., plasma) using this compound as an internal standard.

Protein precipitation is a common and straightforward method for extracting small molecules like Linagliptin from plasma samples.

  • Aliquoting: Transfer a 100 µL aliquot of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound working solution (at a known concentration) to the plasma sample.

  • Precipitation: Add a precipitating agent, typically three volumes of acetonitrile (300 µL), to the sample.

  • Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for subsequent analysis by LC-MS/MS.

The separation and detection of Linagliptin and this compound are achieved using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic Column: A C18 reverse-phase column is commonly used for the separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

experimental_workflow supernatant supernatant lc_separation lc_separation supernatant->lc_separation ms_detection ms_detection lc_separation->ms_detection

A Technical Guide to the Isotopic Purity of Linagliptin-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Linagliptin-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of Linagliptin in complex biological matrices. This document outlines the methodologies for determining isotopic purity, presents typical quantitative data, and details the mechanism of action of Linagliptin.

Introduction to Linagliptin-¹³C,d₃

Linagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin release and suppress glucagon secretion, thereby improving glycemic control in patients with type 2 diabetes.[1][2][3]

Linagliptin-¹³C,d₃ is a stable isotope-labeled version of Linagliptin, where one carbon atom is replaced with Carbon-13 (¹³C) and three hydrogen atoms are replaced with deuterium (d₃).[1][3] This labeling results in a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry.[4] Consequently, Linagliptin-¹³C,d₃ is widely used as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of Linagliptin.[4]

Quantitative Data on Isotopic Purity

The isotopic purity of a labeled compound is a critical parameter that defines its quality and suitability as an internal standard. It is typically determined by assessing the abundance of the desired isotopologue relative to other isotopic variants. High isotopic purity minimizes interference from the internal standard in the measurement of the unlabeled analyte.

While the exact isotopic distribution may vary between different synthetic batches, a high-quality Linagliptin-¹³C,d₃ standard is expected to have an isotopic purity of over 99%. The following tables present illustrative data for a typical batch of Linagliptin-¹³C,d₃.

Table 1: General Specifications of Linagliptin and its Isotopic Labeled Form

PropertyLinagliptin (Unlabeled)Linagliptin-¹³C,d₃ (Labeled)
Molecular Formula C₂₅H₂₈N₈O₂C₂₄¹³CH₂₅D₃N₈O₂
Monoisotopic Mass (Da) 472.2335476.2560
CAS Number 668270-12-01398044-43-3

Table 2: Illustrative Isotopic Distribution of Linagliptin-¹³C,d₃

IsotopologueMass ShiftExpected m/z [M+H]⁺Relative Abundance (%)
M+0Unlabeled473.24< 0.1
M+1¹³C or d₁474.24< 0.5
M+2¹³C,d₁ or d₂475.25< 1.0
M+3¹³C,d₂ or d₃476.25< 2.0
M+4 ¹³C,d₃ 477.26 > 96.0

Note: The relative abundance values are illustrative and represent a typical high-purity standard. Actual values should be obtained from the certificate of analysis for a specific batch.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for labeled compounds like Linagliptin-¹³C,d₃ is primarily achieved through high-resolution mass spectrometry (HRMS) and can be complemented by Nuclear Magnetic Resonance (NMR) spectroscopy.[2][5][6]

High-Resolution Mass Spectrometry (HRMS) Method

HRMS is the preferred method for quantifying isotopic purity due to its high sensitivity and mass accuracy, which allows for the separation and quantification of different isotopologues.[2][7]

Objective: To determine the relative abundance of each isotopologue of Linagliptin-¹³C,d₃.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).[5]

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of Linagliptin-¹³C,d₃ in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).[7]

  • Chromatographic Separation (Optional but Recommended):

    • While direct infusion can be used, chromatographic separation is recommended to remove any potential impurities.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Column: A C18 reverse-phase column.

    • Flow Rate: 0.4-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Full scan mode over a relevant m/z range (e.g., 470-485).

    • Resolution: Set to a high value (e.g., >30,000) to resolve the isotopic peaks.

    • Data Analysis:

      • Acquire the full scan mass spectrum of the Linagliptin-¹³C,d₃ peak.

      • Extract the ion chromatograms for the theoretical m/z values of each expected isotopologue ([M+H]⁺, [M+1+H]⁺, etc.).

      • Integrate the peak area for each extracted ion chromatogram.

      • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy can be used to confirm the position of the isotopic labels and to provide an independent measure of isotopic enrichment, particularly for deuterium.[5][8]

Objective: To confirm the location of the ¹³C and deuterium labels and to assess the degree of deuteration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a sufficient amount of Linagliptin-¹³C,d₃ in a suitable deuterated solvent (e.g., DMSO-d₆).[9]

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the location of deuteration.

  • ¹³C NMR Analysis:

    • Acquire a ¹³C NMR spectrum.

    • The enhanced signal at the position of the ¹³C label confirms its location. The coupling patterns can also provide structural information.[10][11]

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum to directly observe the deuterium signal and confirm its presence.[8]

Visualizations

Signaling Pathway of Linagliptin

The following diagram illustrates the mechanism of action of Linagliptin.

Linagliptin_Pathway Food Food Intake Incretins GLP-1 & GIP (Incretin Hormones) Food->Incretins stimulates release Pancreas Pancreatic β-cells Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Insulin Insulin Release (Glucose-Dependent) Pancreas->Insulin Glucose Lower Blood Glucose Insulin->Glucose Inactive Inactive Peptides DPP4->Inactive Linagliptin Linagliptin Linagliptin->DPP4 inhibits

Caption: Mechanism of action of Linagliptin.

Experimental Workflow for Isotopic Purity Determination

The diagram below outlines the general workflow for determining the isotopic purity of Linagliptin-¹³C,d₃ using LC-HRMS.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing cluster_result Result Prep Prepare Linagliptin-¹³C,d₃ Solution (e.g., 1 µg/mL) LC Inject sample into LC system Prep->LC Sep Chromatographic Separation (C18) LC->Sep MS High-Resolution Mass Spectrometry (ESI+) Sep->MS EIC Extract Ion Chromatograms for each Isotopologue (M+0 to M+4) MS->EIC Integ Integrate Peak Areas EIC->Integ Calc Calculate Relative Abundance (%) Integ->Calc Report Isotopic Purity Report Calc->Report

Caption: Workflow for isotopic purity analysis.

Conclusion

The isotopic purity of Linagliptin-¹³C,d₃ is a critical attribute for its use as an internal standard in quantitative bioanalysis. This guide has provided an overview of the expected purity, detailed experimental protocols for its determination using HRMS and NMR, and a summary of the therapeutic action of Linagliptin. Adherence to rigorous analytical procedures is essential to ensure the quality and reliability of this vital research tool in drug development and clinical studies.

References

The Use of Linagliptin-13C,d3 in Metabolic Stability Assessment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of the stable isotope-labeled compound, Linagliptin-13C,d3, in the assessment of metabolic stability. This document details the underlying principles, experimental protocols, and data interpretation relevant to the use of isotopically labeled Linagliptin in drug metabolism studies.

Introduction: The Role of Stable Isotope Labeling in Drug Metabolism

The evaluation of a drug candidate's metabolic fate is a cornerstone of the drug discovery and development process. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for predicting its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Stable isotope labeling, utilizing non-radioactive isotopes such as deuterium (d) and carbon-13 (13C), has become an invaluable tool in these investigations.[1][2][3]

This compound is a stable isotope-labeled version of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. In metabolic stability studies, this compound serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Its chemical behavior is identical to the parent drug, Linagliptin, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate quantification of the parent compound and its metabolites.

Linagliptin itself is characterized by its low metabolic clearance, with the majority of the drug being eliminated unchanged through fecal excretion.[4] Metabolism plays a minor role in its overall disposition.[4] Nevertheless, the assessment of its metabolic stability is a crucial step to confirm this profile and to identify any minor metabolic pathways.

Linagliptin: Mechanism of Action and Metabolic Profile

Linagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells. This action helps to regulate blood glucose levels.[5][6][7]

The cytochrome P450 system, particularly CYP3A4, plays a minor role in the metabolism of Linagliptin.[8] The primary metabolite is pharmacologically inactive.[7] Due to its predominantly non-renal excretion route, no dose adjustment is typically required for patients with renal or hepatic impairment.[8][9]

Signaling Pathway of Linagliptin Action

The inhibitory action of Linagliptin on DPP-4 initiates a signaling cascade that ultimately leads to improved glycemic control. The following diagram illustrates this pathway.

Linagliptin_Signaling_Pathway cluster_0 Bloodstream cluster_1 Pancreatic β-cell Linagliptin Linagliptin DPP-4 DPP-4 Linagliptin->DPP-4 Inhibits GLP-1/GIP (Active) GLP-1/GIP (Active) GLP-1/GIP (Inactive) GLP-1/GIP (Inactive) GLP-1/GIP (Active)->GLP-1/GIP (Inactive) Degradation by DPP-4 GLP-1R GLP-1 Receptor GLP-1/GIP (Active)->GLP-1R Binds AC Adenylate Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Granules Insulin Granules PKA->Insulin Granules Promotes Exocytosis Epac2->Insulin Granules Promotes Exocytosis Insulin Secretion Insulin Secretion Insulin Granules->Insulin Secretion

Figure 1: Simplified signaling pathway of Linagliptin's action on pancreatic β-cells.

Experimental Protocols for Metabolic Stability Assessment

The metabolic stability of a compound is typically assessed by incubating it with liver-derived enzyme systems, such as microsomes or hepatocytes, and monitoring the decrease in its concentration over time. The use of this compound as an internal standard is critical for accurate quantification in these assays.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of Linagliptin in human liver microsomes.

Materials:

  • Linagliptin

  • This compound (Internal Standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) for quenching the reaction

  • Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Linagliptin (e.g., 1 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Prepare working solutions of Linagliptin by diluting the stock solution with phosphate buffer to the desired concentrations.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration typically 0.5-1 mg/mL), and the Linagliptin working solution.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard (this compound).

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of Linagliptin at each time point. The use of this compound as the internal standard will correct for variations in sample processing and instrument response.

The following diagram illustrates the general workflow for this experimental protocol.

Microsomal_Stability_Workflow Start Start Prepare Reagents Prepare Reagents (Linagliptin, IS, Microsomes, Buffer, NADPH) Start->Prepare Reagents Incubation Setup Set up Incubation (Buffer + Microsomes + Linagliptin) Prepare Reagents->Incubation Setup Initiate Reaction Initiate Reaction with NADPH at 37°C Incubation Setup->Initiate Reaction Time Point Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiate Reaction->Time Point Sampling Quench Reaction Quench with Acetonitrile + Internal Standard (this compound) Time Point Sampling->Quench Reaction Sample Processing Vortex and Centrifuge Quench Reaction->Sample Processing Analysis LC-MS/MS Analysis Sample Processing->Analysis Data Interpretation Calculate T½ and CLint Analysis->Data Interpretation

Figure 2: General workflow for an in vitro microsomal metabolic stability assay.
In Vitro Metabolic Stability Assay Using Cryopreserved Human Hepatocytes

Hepatocytes contain both Phase I and Phase II metabolic enzymes and provide a more comprehensive in vitro model of liver metabolism.

Materials:

  • Linagliptin

  • This compound (Internal Standard)

  • Cryopreserved Human Hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (ACN)

  • Control compounds

Procedure:

  • Hepatocyte Preparation:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using Trypan blue exclusion); viability should be >80%.

    • Resuspend the hepatocytes in incubation medium to a final density of approximately 1 x 10^6 viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the Linagliptin working solution to the wells to achieve the final desired concentration (typically 1 µM).

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the wells.

  • Quenching and Sample Preparation:

    • Follow the same quenching and sample preparation steps as described for the microsomal assay, using ice-cold acetonitrile containing this compound.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

Data Presentation and Interpretation

The primary outputs of a metabolic stability assay are the in vitro half-life (T½) and the intrinsic clearance (CLint). These values are calculated from the rate of disappearance of the parent compound over time.

Data Analysis:

  • Plot the natural logarithm of the percentage of Linagliptin remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the appropriate formula for the test system (microsomes or hepatocytes).

Given Linagliptin's known metabolic stability, it is expected that the degradation observed will be minimal. The following table presents stability data for Linagliptin in human plasma, which can serve as a reference.

Storage ConditionQuality Control SampleNominal Concentration (pg/mL)Calculated Concentration (mean ± SD)Precision (%CV)Accuracy (%)
Bench Top (25°C, 7.15 h)Low Quality Control142.8141.0 ± 6.64.798.7

Data adapted from a study on the quantification of Linagliptin in human plasma.[8] This table demonstrates the stability of Linagliptin under typical laboratory handling conditions. In a metabolic stability assay, similar tables would be generated for the incubation time points.

Conclusion

The use of this compound is essential for the accurate assessment of Linagliptin's metabolic stability. As an internal standard, it enables precise quantification by LC-MS/MS, which is crucial for determining key pharmacokinetic parameters like in vitro half-life and intrinsic clearance. While Linagliptin is known to have low metabolic turnover, conducting in vitro metabolic stability assays with both microsomes and hepatocytes is a critical step to confirm this characteristic and to provide a comprehensive understanding of its disposition. The protocols and principles outlined in this guide provide a framework for researchers to design and execute robust metabolic stability studies for Linagliptin and other drug candidates.

References

An In-depth Technical Guide to the Role of Linagliptin-13C,d3 in DMPK Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Linagliptin-13C,d3, a stable isotope-labeled (SIL) internal standard, in the robust assessment of Drug Metabolism and Pharmacokinetics (DMPK) for Linagliptin. This document details the principles behind its use, presents key pharmacokinetic data, outlines experimental protocols, and visualizes complex processes to facilitate a deeper understanding for professionals in drug development.

Introduction: The Need for Precision in DMPK

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for determining its safety and efficacy profile. DMPK studies provide this crucial information, and their accuracy relies on precise bioanalytical methods.

The "gold standard" for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), involves the use of a stable isotope-labeled internal standard.[3][4] this compound serves this exact purpose. By incorporating heavier isotopes of carbon (¹³C) and hydrogen (deuterium, d), this molecule is chemically identical to Linagliptin but physically distinguishable by its higher mass.[5][6][7] This distinction is fundamental to its application, allowing it to act as a perfect comparator for accurately quantifying the parent drug in complex biological matrices.

The Core Role of this compound: An Ideal Internal Standard

In DMPK studies, especially pharmacokinetics, the primary role of this compound is to serve as an internal standard (IS) in bioanalytical assays.[8] An ideal IS should behave identically to the analyte during sample preparation and analysis to compensate for variability.

Key Advantages:

  • Co-elution: It has nearly identical chromatographic retention time as Linagliptin.

  • Similar Extraction Recovery: It experiences the same degree of loss or degradation during sample extraction and processing.

  • Correction for Matrix Effects: It compensates for the suppression or enhancement of the analyte's signal caused by other components in the biological sample (e.g., plasma, urine).

By adding a known concentration of this compound to every sample, the ratio of the analyte's mass spectrometry signal to the IS's signal can be used to calculate the precise concentration of Linagliptin, effectively nullifying procedural inconsistencies.

Pharmacokinetics and Metabolism of Linagliptin

To appreciate the studies in which this compound is used, one must first understand the DMPK profile of Linagliptin itself. Unlike many other DPP-4 inhibitors, Linagliptin has a unique pharmacokinetic profile characterized by non-linear kinetics due to its high-affinity, saturable binding to the DPP-4 enzyme.[9][10]

Metabolism plays a minor role in its elimination. The majority of the drug is excreted unchanged, primarily through the feces (enterohepatic system).[9][11][12] The main metabolite is a pharmacologically inactive S-3-hydroxypiperidinyl derivative, which accounts for a small fraction of the drug-related material in plasma.[1][9]

Table 1: Summary of Linagliptin Pharmacokinetic Parameters in Humans

ParameterValueReference
Oral Bioavailability ~30%[9][12]
Time to Peak Plasma (Tmax) ~1.5 - 2 hours[1][11]
Protein Binding Concentration-dependent (99% at 1 nmol/L to 75-89% at >30 nmol/L)[9]
Metabolism Minor, primarily by CYP3A4[2][9][12]
Primary Route of Excretion Feces (~85%)[2][12]
Urinary Excretion Minimal (~5%)[2][9]
Terminal Half-life (t½) >100 hours (long due to target binding)[1][9][12]
Accumulation Half-life ~10 hours (reflects effective time to steady state)[1][9]

Experimental Protocols: Quantifying Linagliptin in Biological Samples

The use of this compound is central to the validated LC-MS/MS methods required for pharmacokinetic and bioequivalence studies.[13][14] Below is a representative protocol synthesized from published methodologies.

Objective: To determine the concentration of Linagliptin in human plasma using LC-MS/MS with this compound as an internal standard.

A. Materials and Reagents

  • Linagliptin reference standard

  • This compound internal standard

  • HPLC-grade methanol and acetonitrile

  • Formic acid

  • Control human plasma

B. Stock and Working Solution Preparation

  • Prepare primary stock solutions of Linagliptin and this compound (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions to create working solutions for calibration curve standards and quality controls (QCs).

  • Prepare a dedicated internal standard spiking solution (e.g., 50 ng/mL of this compound).

C. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 25 µL of the internal standard spiking solution (this compound) and vortex.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

D. LC-MS/MS Conditions The following table summarizes typical parameters for the analysis.

Table 2: Example LC-MS/MS Parameters for Linagliptin Analysis

ParameterSettingReference
LC Column C18 column (e.g., 2.0 x 50 mm, 5 µm)[8]
Mobile Phase A 0.1% Formic acid in Water[8][14]
Mobile Phase B Acetonitrile[8][14]
Flow Rate 0.4 - 0.6 mL/min[8][14]
Ionization Mode Electrospray Ionization (ESI), Positive[13]
Detection Mode Multiple Reaction Monitoring (MRM)[14]
MRM Transition: Linagliptin m/z 473.4 → 420.4[8]
MRM Transition: this compound (IS) m/z 477.4 → 420.5[8]
Linear Range 0.20 - 12.0 ng/mL[8]

Visualizing Key Processes and Pathways

Diagram 1: Bioanalytical Workflow

This diagram illustrates the typical workflow for quantifying Linagliptin in a plasma sample, highlighting the critical step where the this compound internal standard is introduced.

G cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Plasma Plasma Sample IS_Spike Spike with This compound (IS) Plasma->IS_Spike Precip Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Result Calculate Linagliptin Concentration Data->Result G Linagliptin Linagliptin DPP4 DPP-4 Enzyme Linagliptin->DPP4 Inhibits Inactive Inactive Metabolites DPP4->Inactive Degrades Incretins Active Incretin Hormones (GLP-1, GIP) Incretins->DPP4 Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (from liver) G Parent Linagliptin (Active) Metabolite S-3-hydroxypiperidinyl Metabolite (Inactive) Parent->Metabolite Metabolism Excretion ~85% Excreted Unchanged (Fecal) Parent->Excretion Enzyme CYP3A4 (minor pathway)

References

Interpreting the Certificate of Analysis for Linagliptin-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for understanding and interpreting the Certificate of Analysis (CoA) for the isotopically labeled internal standard, Linagliptin-13C,d3. A thorough evaluation of a CoA is critical for ensuring the quality, accuracy, and reliability of experimental data in research and drug development. This document outlines the key quality attributes, the analytical methodologies used to assess them, and a visual representation of the quality control workflow and molecular structure.

Representative Certificate of Analysis: this compound

The data presented in a Certificate of Analysis for a stable isotope-labeled compound like this compound is crucial for its use as an internal standard in quantitative bioanalytical studies. The following table summarizes the typical tests, specifications, and representative results for a batch of this compound.

Test Specification Representative Result Methodology
Appearance White to off-white solidConformsVisual Inspection
Solubility Soluble in DMSO or MethanolConformsVisual Inspection
Identity
¹H NMRConforms to structureConforms¹H Nuclear Magnetic Resonance
Mass SpectrumConforms to structure and isotopic labelingConformsHigh-Resolution Mass Spectrometry (HRMS)
HPLC Retention TimeMatches reference standardConformsHPLC-UV
Assay (Chemical Purity) ≥ 98.0%99.5%HPLC-UV
Isotopic Purity ≥ 99 atom % 13C, ≥ 99 atom % DConformsMass Spectrometry
Isotopic Enrichment ≥ 98%99.2%Mass Spectrometry
Related Substances HPLC-UV
Any individual impurity≤ 0.2%0.05%
Total impurities≤ 0.5%0.15%
Residual Solvents Meets USP <467> requirementsConformsGC-HS
Water Content ≤ 1.0%0.3%Karl Fischer Titration

Experimental Protocols

The accuracy of the data presented in the CoA is contingent on the robustness of the analytical methods employed. Below are detailed methodologies for the key experiments cited.

1. High-Performance Liquid Chromatography (HPLC-UV) for Assay and Impurity Analysis

  • Principle: This method separates this compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The concentration is quantified by UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 298 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Procedure:

    • A standard solution of this compound of known concentration is prepared in the mobile phase.

    • The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

    • Both the standard and sample solutions are injected into the HPLC system.

    • The peak areas of the main component and any impurities are recorded.

    • The assay is calculated by comparing the peak area of the sample to that of the standard. Impurities are quantified based on their peak area relative to the main peak.

2. High-Resolution Mass Spectrometry (HRMS) for Identity and Isotopic Purity

  • Principle: HRMS is used to confirm the molecular weight and elemental composition of this compound, verifying the presence of the isotopic labels. It also determines the isotopic purity and enrichment by measuring the relative abundance of the different isotopologues.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Procedure:

    • The sample is dissolved in a suitable solvent and infused into the mass spectrometer.

    • The instrument is calibrated to ensure high mass accuracy.

    • The mass spectrum is acquired over a relevant m/z range.

    • The exact mass of the molecular ion is measured and compared to the theoretical mass of this compound.

    • The relative intensities of the ion corresponding to the fully labeled compound and any ions corresponding to partially labeled or unlabeled compounds are measured to calculate isotopic enrichment and purity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

  • Principle: ¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity of Linagliptin. The absence of signals at the positions of deuterium labeling confirms the location of the deuterium atoms.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • The sample is dissolved in a deuterated solvent (e.g., DMSO-d6).

    • The ¹H NMR spectrum is acquired.

    • The chemical shifts, splitting patterns, and integrations of the observed signals are compared to a reference spectrum of Linagliptin to confirm the identity of the molecule.

Visualizations

Quality Control Workflow for this compound

The following diagram illustrates the typical quality control workflow for a stable isotope-labeled compound, from synthesis to the final certified product.

G cluster_0 Synthesis and Purification cluster_1 In-Process Quality Control cluster_2 Final Product Analysis cluster_3 Certification Synthesis Chemical Synthesis of Labeled Compound Purification Chromatographic Purification Synthesis->Purification IPC_Purity Purity Check (e.g., HPLC) Purification->IPC_Purity IPC_Identity Identity Confirmation (e.g., TLC, MS) Purification->IPC_Identity Final_Identity Definitive Identity (NMR, HRMS) IPC_Purity->Final_Identity Final_Purity Chemical Purity (HPLC Assay) IPC_Identity->Final_Purity Final_Isotopic Isotopic Purity & Enrichment (MS) Final_Purity->Final_Isotopic Final_Residuals Residual Solvents (GC) Final_Isotopic->Final_Residuals Final_Water Water Content (Karl Fischer) Final_Residuals->Final_Water CoA_Generation Certificate of Analysis Generation Final_Water->CoA_Generation

Caption: Quality control workflow for this compound.

Chemical Structure of Linagliptin with Isotopic Labels

This diagram shows the chemical structure of Linagliptin, highlighting the positions of the 13C and deuterium (d3) labels.

Caption: Structure of Linagliptin with ¹³C and d3 labels.

Methodological & Application

Application Note: Quantification of Linagliptin in Human Plasma using a Validated LC-MS/MS Method with Linagliptin-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3][4] By inhibiting the DPP-4 enzyme, Linagliptin prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3][5] This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner, ultimately improving glycemic control.[2][3][5] Accurate and reliable quantification of Linagliptin in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[6][7]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Linagliptin in human plasma. The method utilizes a stable isotope-labeled internal standard, Linagliptin-¹³C,d₃, to ensure high accuracy and precision.[8] The protocol detailed below is based on established and validated methodologies for Linagliptin analysis.[1][6][7][9]

Experimental Protocols

Materials and Reagents
  • Linagliptin reference standard (≥98% purity)

  • Linagliptin-¹³C,d₃ (Internal Standard, IS)

  • HPLC grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Human plasma (sourced from a certified blood bank)

  • Solid Phase Extraction (SPE) cartridges or 96-well plates

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Waters X-Bridge C18, 5 µm, 4.6 x 50 mm or equivalent).[1][7]

Preparation of Solutions
  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 90:10 v/v).[1][7] An alternative mobile phase can be 10mM ammonium formate buffer (pH 6.5 ± 0.5) and methanol (e.g., 15:85 v/v).[9]

  • Stock Solutions: Prepare primary stock solutions of Linagliptin and Linagliptin-¹³C,d₃ in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Linagliptin stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) and quality control (QC) spiking solutions at various concentration levels.[10] Prepare a working solution of the internal standard (Linagliptin-¹³C,d₃) in the same diluent.

Sample Preparation (Solid Phase Extraction)
  • Condition the SPE cartridge with methanol followed by water.

  • Load 200 µL of human plasma sample.

  • Add the internal standard working solution to all samples except for the blank matrix.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute Linagliptin and the internal standard with an appropriate volume of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Method
  • Chromatographic Conditions:

    • Column: Waters X-Bridge C18, 5µm, 4.6 x 50 mm.[1][7]

    • Mobile Phase: Acetonitrile and 0.1% formic acid (90:10 v/v).[1][7]

    • Flow Rate: 0.6 mL/min.[1][7]

    • Injection Volume: 10 µL.

    • Column Temperature: 40 °C.

    • Run Time: Approximately 3 minutes.[1][7]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[6]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1][7]

    • MRM Transitions:

      • Linagliptin: m/z 473.5 → 157.6[1][7]

      • Linagliptin-¹³C,d₃: m/z 477.6 → 160.6 (Predicted, based on the stable isotope label)

    • Optimize other parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines (e.g., FDA or EMA).[11] Key validation parameters are summarized in the tables below, with representative data compiled from published studies on Linagliptin bioanalysis.

Table 1: Calibration Curve and Linearity

ParameterValue
Concentration Range0.25 - 16 ng/mL[6][11]
Regression ModelWeighted linear regression (1/x²)
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%)Inter-Day Precision (%CV)Inter-Day Accuracy (%)
LLOQ0.25< 1585 - 115< 1585 - 115
LQC0.75< 1585 - 115< 1585 - 115
MQC8< 1585 - 115< 1585 - 115
HQC12< 1585 - 115< 1585 - 115
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data based on typical acceptance criteria.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Linagliptin> 85< 15
Linagliptin-¹³C,d₃> 85< 15
Data based on typical acceptance criteria.

Mandatory Visualizations

Signaling Pathway of Linagliptin

Linagliptin_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic Islet Cells GLP-1 GLP-1 Beta-cell Beta-cell GLP-1->Beta-cell Stimulates Alpha-cell Alpha-cell GLP-1->Alpha-cell Inhibits GIP GIP GIP->Beta-cell Stimulates DPP-4 DPP-4 DPP-4->GLP-1 Degrades DPP-4->GIP Degrades Linagliptin Linagliptin Linagliptin->DPP-4 Inhibits Insulin_Secretion ↑ Insulin Secretion Beta-cell->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Alpha-cell->Glucagon_Secretion

Caption: Mechanism of action of Linagliptin.

Experimental Workflow

LCMSMS_Workflow Plasma_Sample Human Plasma Sample Add_IS Add Linagliptin-¹³C,d₃ (IS) Plasma_Sample->Add_IS SPE Solid Phase Extraction Add_IS->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMSMS_Analysis LC-MS/MS Analysis Reconstitution->LCMSMS_Analysis Data_Processing Data Processing and Quantification LCMSMS_Analysis->Data_Processing

Caption: Bioanalytical workflow for Linagliptin.

References

Application Notes and Protocols for Linagliptin-13C,d3 as an Internal Standard in HPLC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Linagliptin-13C,d3 as an internal standard (IS) in the quantitative analysis of linagliptin in biological matrices, specifically human plasma, via High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Accurate quantification of linagliptin in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification. This is because it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization efficiency and matrix effects, thus correcting for variations during sample preparation and analysis. This application note outlines a validated HPLC-MS/MS method for the precise and accurate determination of linagliptin in human plasma.

Signaling Pathway of Linagliptin

Linagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

G cluster_0 Physiological Response to Food Intake cluster_1 Mechanism of Action cluster_2 Therapeutic Effect Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates GLP-1 & GIP (Incretins) GLP-1 & GIP (Incretins) Intestine->GLP-1 & GIP (Incretins) release DPP-4 Enzyme DPP-4 Enzyme GLP-1 & GIP (Incretins)->DPP-4 Enzyme degradation by Pancreas Pancreas GLP-1 & GIP (Incretins)->Pancreas Linagliptin Linagliptin Linagliptin->DPP-4 Enzyme inhibits Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Increased Insulin Secretion Increased Insulin Secretion Pancreas->Increased Insulin Secretion Decreased Glucagon Secretion Decreased Glucagon Secretion Pancreas->Decreased Glucagon Secretion Improved Glycemic Control Improved Glycemic Control Increased Insulin Secretion->Improved Glycemic Control Decreased Glucagon Secretion->Improved Glycemic Control

Caption: Mechanism of action of Linagliptin.

Experimental Protocols

A robust and sensitive HPLC-MS/MS method for the quantification of linagliptin in human plasma is detailed below. This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation and detection by tandem mass spectrometry.

Materials and Reagents
  • Linagliptin analytical standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Control human plasma

  • Solid-phase extraction (SPE) cartridges (e.g., Strata™-X)[3][4]

Instrumentation
  • HPLC system (e.g., Agilent 1100 series or equivalent)[1]

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Applied Biosystems MDS SCIEX, API 3200)[1]

  • Analytical column (e.g., Waters X-Bridge C18, 5µm, 4.6x50 mm)[1][5]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve linagliptin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the linagliptin stock solution with methanol or a suitable solvent mixture to create working standards for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution:

    • Dilute the this compound stock solution with the reconstitution solvent to a final concentration suitable for spiking into plasma samples.

Sample Preparation: Solid-Phase Extraction (SPE)

G Plasma_Sample Plasma Sample (500 µL) Spike_IS Spike with this compound IS Plasma_Sample->Spike_IS Load_Sample Load Sample onto SPE Cartridge Spike_IS->Load_Sample Condition_SPE Condition SPE Cartridge (1 mL Methanol, 1 mL Water) Condition_SPE->Load_Sample Wash_SPE Wash Cartridge (1 mL 5% Methanol in Water) Load_Sample->Wash_SPE Elute Elute Analyte (1 mL Methanol) Wash_SPE->Elute Dry_Down Dry Eluate under Nitrogen at 40°C Elute->Dry_Down Reconstitute Reconstitute in 100 µL Mobile Phase Dry_Down->Reconstitute Inject Inject into HPLC-MS/MS Reconstitute->Inject

Caption: Solid-Phase Extraction Workflow.

  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[3]

  • Sample Loading: To 500 µL of plasma, add the internal standard working solution. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[3]

  • Elution: Elute linagliptin and the internal standard with 1 mL of methanol.[3]

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[3]

HPLC-MS/MS Analysis

Chromatographic Conditions
ParameterValue
Column Waters X-Bridge C18, 5µm, 4.6x50 mm[1][5]
Mobile Phase Acetonitrile and 0.1% Formic Acid (90:10 v/v)[1][5]
Flow Rate 0.6 mL/min[1][5]
Injection Volume 10 µL
Column Temperature Ambient
Run Time 3.0 minutes[1][5]
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][3]
Detection Mode Multiple Reaction Monitoring (MRM)[1][5]
Linagliptin Transition m/z 473.5 → 157.6[1][5] or m/z 473.2 → 419.9[4]
This compound IS Transition m/z 477.5 → 161.6 (Predicted)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V

Note: The MRM transition for this compound is predicted based on the fragmentation of linagliptin. The precursor ion is shifted by +4 Da due to the three 13C and three deuterium atoms. The fragment ion may also shift depending on the location of the isotopic labels.

Method Validation Summary

The following tables summarize the performance characteristics of a typical validated method for linagliptin analysis.

Table 1: Calibration Curve and Linearity
ParameterResult
Concentration Range 0.25 - 16 ng/mL[3]
Regression Model Weighted Least Squares (1/x²)[3]
Correlation Coefficient (r²) > 0.99
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Dev)Inter-day Precision (%RSD)Inter-day Accuracy (%Dev)
LLOQ0.25≤ 20%±20%≤ 20%±20%
Low QC1.0< 15%±15%< 15%±15%
Medium QC8.0< 15%±15%< 15%±15%
High QC16.0< 15%±15%< 15%±15%
Data derived from representative validation studies.[3]
Table 3: Recovery and Matrix Effect
AnalyteMean Recovery (%)Matrix Effect (%)
Linagliptin92.5[1]5.51[1]
Internal Standard89.9[1]1.33[1]
Data from a study using a similar methodology.[1]

Conclusion

The described HPLC-MS/MS method, employing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantification of linagliptin in human plasma. The detailed protocol for sample preparation and analysis, along with the representative validation data, demonstrates the suitability of this method for regulated bioanalysis in support of clinical and preclinical studies. The use of a stable isotope-labeled internal standard is critical for achieving the high accuracy and precision required for pharmacokinetic and bioequivalence assessments.

References

Application Notes and Protocols for the Bioanalytical Assay of Linagliptin using Linagliptin-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] Accurate and reliable quantification of Linagliptin in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[3][4] This document provides a detailed protocol for the determination of Linagliptin in human plasma using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Linagliptin-¹³C,d₃ as the stable isotope-labeled internal standard (IS).[5] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[5]

Mechanism of Action

Linagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon secretion from pancreatic α-cells.[7][9] This action leads to improved glycemic control.[7]

Linagliptin_Signaling_Pathway cluster_0 Pancreatic Islet Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Active Incretins Active Incretins Incretins (GLP-1, GIP)->Active Incretins Linagliptin Linagliptin Linagliptin->DPP-4 Inhibition Beta-cells Beta-cells Active Incretins->Beta-cells Stimulates Alpha-cells Alpha-cells Active Incretins->Alpha-cells Inhibits Insulin Release Insulin Release Beta-cells->Insulin Release Glucagon Release Glucagon Release Alpha-cells->Glucagon Release Blood Glucose Reduction Blood Glucose Reduction Insulin Release->Blood Glucose Reduction Glucagon Release->Blood Glucose Reduction Opposes

Caption: Linagliptin's Mechanism of Action.

Experimental Protocols

This section details the methodologies for the bioanalytical assay of Linagliptin in human plasma.

Materials and Reagents
  • Linagliptin reference standard

  • Linagliptin-¹³C,d₃ internal standard[5]

  • HPLC-grade methanol, acetonitrile, and water[10]

  • Formic acid[10]

  • Ammonium formate[11]

  • Human plasma (with anticoagulant)[3]

Preparation of Solutions

2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh about 5 mg of Linagliptin and Linagliptin-¹³C,d₃ into separate 5 mL volumetric flasks.[10]

  • Dissolve and dilute to volume with methanol.[10] These primary stock solutions should be stored at 2-8 °C.[10]

2.2. Working Solutions

  • Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the primary stock solutions with a suitable solvent mixture (e.g., methanol:water, 50:50 v/v).

2.3. Internal Standard (IS) Working Solution

  • Dilute the Linagliptin-¹³C,d₃ primary stock solution with the same solvent mixture to achieve a final concentration of approximately 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample clean-up.[12]

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[13]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions that can be optimized for specific instrumentation.

4.1. Liquid Chromatography

  • Column: A C18 column (e.g., 4.6 x 50 mm, 5 µm) is commonly used.[10]

  • Mobile Phase: A gradient or isocratic elution can be used with a mixture of acetonitrile and an aqueous buffer like 0.1% formic acid or 10 mM ammonium formate.[10][11] A common mobile phase composition is 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[10]

  • Flow Rate: A typical flow rate is 0.6 mL/min.[10]

  • Column Temperature: Maintained at ambient or a controlled temperature (e.g., 40 °C).

4.2. Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode.[3]

  • Detection: Multiple Reaction Monitoring (MRM).[10]

  • MRM Transitions:

    • Linagliptin: m/z 473.3 → 420.1[14]

    • Linagliptin-¹³C,d₃: The transition for the internal standard would be shifted by the mass of the isotopes. For example, similar fragmentation to Linagliptin-d4 (m/z 477.5 → 424.3) would be expected.[14] The exact m/z values should be confirmed by infusion of the standard.

Data Presentation

The following tables summarize typical quantitative data for a validated Linagliptin bioanalytical assay.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range0.25 - 16 ng/mL[3]
Regression ModelWeighted linear regression (1/x²)
Correlation Coefficient (r²)> 0.99[14]

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.25< 1585-115< 1585-115
Low QC0.75< 1585-115< 1585-115
Mid QC5.0< 1585-115< 1585-115
High QC12.0< 1585-115< 1585-115
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data presented are typical acceptance criteria based on regulatory guidelines.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
Linagliptin> 70[14]Within acceptable limits (e.g., CV < 15%)[3]
Linagliptin-¹³C,d₃Consistent with LinagliptinConsistent with Linagliptin

Experimental Workflow Visualization

Bioanalytical_Workflow cluster_workflow Bioanalytical Assay Workflow cluster_details Sample Preparation Details start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation sample_prep->lc_separation plasma Plasma Sample ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end End data_analysis->end add_is Add Internal Standard (Linagliptin-¹³C,d₃) plasma->add_is precipitate Add Acetonitrile add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute

Caption: Bioanalytical Workflow for Linagliptin.

The described LC-MS/MS method using Linagliptin-¹³C,d₃ as an internal standard provides a robust, sensitive, and selective approach for the quantification of Linagliptin in human plasma. This protocol serves as a comprehensive guide for researchers and drug development professionals involved in bioanalytical studies of Linagliptin. Adherence to these procedures and proper validation will ensure the generation of high-quality data for pharmacokinetic and clinical research.[3][4]

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Linagliptin using Linagliptin-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linagliptin is an orally administered inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, which is prescribed for the management of type 2 diabetes mellitus.[1][2] Therapeutic drug monitoring (TDM) of linagliptin can be crucial in optimizing glycemic control, ensuring patient compliance, and minimizing the risk of adverse effects. TDM assays provide quantitative measurements of drug concentrations in biological fluids, most commonly plasma, allowing for personalized dosage adjustments.[3] This document provides detailed application notes and protocols for the quantification of linagliptin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with a specific focus on the use of Linagliptin-¹³C,d₃ as a stable isotope-labeled internal standard (SIL-IS).

The use of a SIL-IS such as Linagliptin-¹³C,d₃ is the gold standard for quantitative mass spectrometry-based assays.[4] It ensures high accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response.[4]

Mechanism of Action

Linagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By preventing their breakdown, linagliptin increases the levels of active incretins.[6] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[1][5]

Downstream of incretin receptor activation, signaling pathways such as the Akt/mTOR pathway are implicated in the cellular response.[7] Studies have also suggested that linagliptin may exert protective effects through the enhancement of insulin/IRS1 signaling.[8]

Linagliptin_Signaling_Pathway cluster_inhibition Linagliptin Action cluster_incretin Incretin Hormones cluster_pancreas Pancreatic Response cluster_outcome Therapeutic Outcome Linagliptin Linagliptin DPP4 DPP-4 Enzyme Linagliptin->DPP4 Inhibits GLP1_GIP Active GLP-1 & GIP (Increased Levels) DPP4->GLP1_GIP Degrades Insulin Insulin Secretion (Glucose-Dependent) GLP1_GIP->Insulin Stimulates Glucagon Glucagon Secretion (Decreased) GLP1_GIP->Glucagon Inhibits Glycemic_Control Improved Glycemic Control Insulin->Glycemic_Control Glucagon->Glycemic_Control Contributes to Hyperglycemia TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Plasma_Sample 1. Plasma Sample Collection (e.g., 300 µL) IS_Spiking 2. Internal Standard Spiking (Linagliptin-¹³C,d₃) Plasma_Sample->IS_Spiking Protein_Precipitation 3. Protein Precipitation (e.g., with Acetonitrile) IS_Spiking->Protein_Precipitation Vortex_Centrifuge 4. Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer 5. Supernatant Transfer Vortex_Centrifuge->Supernatant_Transfer Evaporation 6. Evaporation to Dryness (under Nitrogen) Supernatant_Transfer->Evaporation Reconstitution 7. Reconstitution (in Mobile Phase) Evaporation->Reconstitution Injection 8. Injection into LC-MS/MS Reconstitution->Injection Chromatography 9. Chromatographic Separation Injection->Chromatography Mass_Spec 10. Mass Spectrometric Detection (MRM Mode) Chromatography->Mass_Spec Peak_Integration 11. Peak Area Integration Mass_Spec->Peak_Integration Ratio_Calculation 12. Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve 13. Concentration Calculation (from Calibration Curve) Ratio_Calculation->Calibration_Curve Final_Result 14. Final Concentration Report Calibration_Curve->Final_Result

References

Metabolic Profiling of Linagliptin with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the metabolic profiling of Linagliptin using its stable isotope-labeled analogue, Linagliptin-¹³C,d₃. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering high precision and accuracy by correcting for variations in sample preparation and instrument response.

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety. Metabolism of Linagliptin is primarily mediated by cytochrome P450 3A4 (CYP3A4), as well as aldo-keto and carbonyl reductases. The majority of the drug is excreted unchanged in the feces. However, several metabolites are formed through processes such as oxidation, N-acetylation, glucuronidation, and the formation of cysteine adducts. The main metabolite observed in plasma is CD1790, a hydroxypiperidinyl derivative, while the most abundant metabolite in excreta is M489(1), which results from the hydroxylation of the butynyl side chain.[1][2]

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and relative quantification of Linagliptin and its major metabolites in biological matrices, using Linagliptin-¹³C,d₃ as an internal standard.

Quantitative Data Summary

The following table summarizes the excretion of Linagliptin and its metabolites after oral and intravenous administration of [¹⁴C]linagliptin in healthy male volunteers.[1]

CompoundAdministration RouteMean % of Dose in Excreta (Urine + Feces)
Linagliptin (Parent) Oral (10 mg)78.0
Intravenous (5 mg)61.1
Metabolite M489(1) Oral (10 mg)4.7
Intravenous (5 mg)9.6
Other Minor Metabolites Oral (10 mg)4.5
Intravenous (5 mg)2.5

Metabolic Pathway of Linagliptin

The metabolic conversion of Linagliptin involves several enzymatic reactions, leading to a variety of metabolites. The major pathways include hydroxylation and subsequent oxidation.

Linagliptin_Metabolism Linagliptin Linagliptin CD10604 Intermediate (Ketone) Linagliptin->CD10604 CYP3A4 M489_1 Metabolite M489(1) (Hydroxylation of butynyl side chain) Linagliptin->M489_1 Hydroxylation Other_Metabolites Other Minor Metabolites (Oxidation, N-acetylation, Glucuronidation, etc.) Linagliptin->Other_Metabolites Various enzymes CD1790 Metabolite CD1790 (S-3-hydroxypiperidinyl derivative) CD10604->CD1790 Aldo-keto/carbonyl reductases

Caption: Metabolic pathway of Linagliptin.

Experimental Workflow for Metabolic Profiling

The following diagram illustrates the general workflow for the metabolic profiling of Linagliptin using Linagliptin-¹³C,d₃.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Linagliptin-¹³C,d₃ (Internal Standard) Biological_Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_Separation Chromatographic Separation (C18 Column) Evaporation_Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratios (Analyte/IS) Peak_Integration->Ratio_Calculation Relative_Quantification Relative Quantification of Metabolites Ratio_Calculation->Relative_Quantification

Caption: Experimental workflow for metabolic profiling.

Detailed Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction for Plasma)

This protocol is adapted from a validated method for Linagliptin quantification and is suitable for metabolic profiling.

Materials:

  • Human plasma samples

  • Linagliptin-¹³C,d₃ internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

  • Methanol (HPLC grade)

  • Ammonia solution (10% v/v in water)

  • Ethyl acetate (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 300 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the Linagliptin-¹³C,d₃ internal standard working solution to each plasma sample (except for blank controls).

  • Vortex mix the samples for 30 seconds.

  • Add 400 µL of 10% ammonia solution and vortex for another 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (approximately 900 µL) to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase (see LC-MS/MS method below).

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., 100 mm x 4.6 mm, 3 µm particle size)

  • Mobile Phase A: 10 mM ammonium formate in water

  • Mobile Phase B: Methanol

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.0-3.1 min: 80% to 20% B

    • 3.1-4.0 min: 20% B (re-equilibration)

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Dwell Time: 100 ms per transition

MRM Transitions:

The following table provides the proposed MRM transitions for Linagliptin, its stable isotope-labeled internal standard, and its major metabolites. The transitions for the metabolites are based on their known molecular weights, and the product ions should be optimized during method development by infusing a standard of the metabolite, if available, or by analyzing an incurred sample and performing a product ion scan on the precursor ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Linagliptin 473.3420.1Experimental data
Linagliptin-¹³C,d₃ 477.3424.1Calculated based on labeling
Metabolite CD1790 489.2To be determinedPrecursor (M+H)⁺ calculated from MW 488.5 g/mol
Metabolite M489(1) 489.2To be determinedPrecursor (M+H)⁺ calculated from MW 488.5 g/mol

Note on Metabolite MRM Transitions: To determine the optimal product ions for CD1790 and M489(1), a product ion scan of the precursor ion (m/z 489.2) should be performed using a sample known to contain these metabolites (e.g., from an in vivo study). The most intense and specific fragment ions should then be selected for the MRM method.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peaks for Linagliptin, Linagliptin-¹³C,d₃, and the identified metabolites using the instrument's software.

  • Response Ratio Calculation: For each analyte (Linagliptin and its metabolites), calculate the peak area ratio relative to the internal standard (Linagliptin-¹³C,d₃).

  • Relative Quantification: The response ratio is directly proportional to the concentration of the analyte. By comparing the response ratios of the metabolites to that of the parent drug (if a calibration curve is not prepared for each metabolite), a semi-quantitative profile of the metabolic fate of Linagliptin can be established. For more accurate quantification, authentic standards of the metabolites would be required to generate individual calibration curves.

  • Metabolite Identification: The presence of a chromatographic peak at the expected retention time with the correct MRM transition provides evidence for the identity of a metabolite. Further confirmation can be obtained using high-resolution mass spectrometry to determine the accurate mass and elemental composition.

By following this application note and protocol, researchers can effectively utilize Linagliptin-¹³C,d₃ for the robust and reliable metabolic profiling of Linagliptin in various biological matrices, contributing to a deeper understanding of its pharmacology.

References

Application Notes and Protocols for Linagliptin Analysis Using Linagliptin-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of Linagliptin from biological matrices, specifically utilizing Linagliptin-13C,d3 as an internal standard for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Accurate and precise quantification of Linagliptin in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects.[1]

This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each section includes a detailed protocol, a summary of expected quantitative data, and a visual workflow diagram.

Core Concepts in Sample Preparation for Linagliptin Analysis

The primary goal of sample preparation is to extract Linagliptin and its internal standard from the complex biological matrix (e.g., plasma, serum) while removing interfering endogenous components such as proteins and phospholipids.[2] The choice of technique depends on factors like the desired level of cleanliness, sample throughput, cost, and the specific requirements of the analytical method.

This compound as an Internal Standard:

This compound is an ideal internal standard for the quantitative analysis of Linagliptin.[1] Its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during extraction and ionization. The mass difference allows for its distinct detection by the mass spectrometer, enabling accurate correction for any analyte loss during the sample preparation process and for variations in instrument response.

Protein Precipitation (PPT)

Protein Precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is a high-throughput and cost-effective technique, making it suitable for early-stage drug discovery and studies with large sample numbers.

Experimental Protocol
  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add an appropriate volume of this compound working solution to each sample to achieve the desired final concentration.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (ACN) to each sample. The 3:1 ratio of ACN to sample volume is a common starting point.[3]

  • Vortexing: Vortex mix the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

PPT_Workflow start Start: Plasma Sample is_spike Spike with This compound start->is_spike add_acn Add Cold Acetonitrile (3:1) is_spike->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Protein Precipitation Workflow for Linagliptin Analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a more selective sample preparation technique that provides a cleaner extract compared to PPT. It involves partitioning the analyte and internal standard between a solid sorbent and the liquid sample matrix. Mixed-mode SPE cartridges, which have both reversed-phase and ion-exchange properties, are often effective for extracting compounds like Linagliptin.

Experimental Protocol (Using a Mixed-Mode Cation Exchange Cartridge)
  • Sample Pre-treatment: Aliquot 200 µL of plasma and add 400 µL of 4% phosphoric acid in water. Vortex mix. This step adjusts the pH to ensure proper retention on the SPE sorbent.

  • Internal Standard Spiking: Add the working solution of this compound to the pre-treated sample.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute Linagliptin and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

SPE_Workflow start Start: Plasma Sample pretreat Pre-treat with Acid & Spike IS start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge condition->load wash1 Wash 1: Aqueous Acid load->wash1 wash2 Wash 2: Methanol wash1->wash2 elute Elute with Ammoniated Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction Workflow for Linagliptin Analysis.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is another highly selective sample preparation technique that relies on the differential solubility of the analyte in two immiscible liquid phases. It is effective at removing non-polar interferences and can provide very clean extracts.

Experimental Protocol
  • Sample Aliquoting: Aliquot 300 µL of plasma into a clean glass tube.

  • Internal Standard Spiking: Add the this compound working solution.

  • pH Adjustment: Add 100 µL of 0.1 M sodium hydroxide to basify the sample. This facilitates the extraction of Linagliptin into an organic solvent.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and dichloromethane).

  • Vortexing/Mixing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Workflow Diagram

LLE_Workflow start Start: Plasma Sample is_spike Spike with This compound start->is_spike ph_adjust Adjust pH (Basify) is_spike->ph_adjust add_solvent Add Organic Solvent ph_adjust->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge to Separate Layers vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

Caption: Liquid-Liquid Extraction Workflow for Linagliptin Analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for each sample preparation technique for Linagliptin analysis. These values are illustrative and may vary depending on the specific laboratory conditions, instrumentation, and biological matrix.

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Recovery (%) 85 - 10578 - 95[4]> 70[5]
Matrix Effect (%) 5 - 15[6]< 5[4]< 10
Throughput HighMediumMedium
Cost per Sample LowHighMedium
Extract Cleanliness LowHighHigh
Selectivity LowHighHigh

Conclusion

The choice of sample preparation technique for Linagliptin analysis should be guided by the specific requirements of the study.

  • Protein Precipitation is a rapid and cost-effective method suitable for high-throughput screening.

  • Solid-Phase Extraction offers excellent extract cleanliness and high recovery, making it ideal for regulated bioanalysis.[1][7][8]

  • Liquid-Liquid Extraction provides a clean extract and is a robust alternative to SPE.

In all cases, the use of this compound as an internal standard is highly recommended to ensure the accuracy and precision of the quantitative results by compensating for variations inherent in the sample preparation and analytical process. The protocols and data presented in these application notes provide a solid foundation for developing and validating robust bioanalytical methods for Linagliptin.

References

Application of Linagliptin-13C,d3 in Pharmacokinetic Studies: Advanced Methods and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linagliptin is an orally administered, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, linagliptin increases the levels of active incretins, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes mellitus. The pharmacokinetic (PK) profile of linagliptin is unique among DPP-4 inhibitors, characterized by non-linear kinetics due to its high-affinity binding to the DPP-4 target, a long terminal half-life, and a primary non-renal route of elimination, mainly through the feces.

The use of stable isotope-labeled (SIL) compounds, such as Linagliptin-13C,d3, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. These labeled analogues are chemically identical to the parent drug but have a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). This mass difference allows them to be distinguished from the unlabeled drug by mass spectrometry (MS) without altering their biological and physicochemical properties. This compound serves as an ideal internal standard (IS) in bioanalytical methods, and its application extends to more sophisticated study designs like cassette dosing and microtracer studies to investigate drug absorption, distribution, metabolism, and excretion (ADME).

Mechanism of Action: Linagliptin and the Incretin Pathway

Linagliptin exerts its therapeutic effect by enhancing the incretin system. After food intake, GLP-1 and GIP are released from the gut and stimulate pancreatic β-cells to release insulin. DPP-4 rapidly degrades these incretins. Linagliptin inhibits DPP-4, prolonging the activity of GLP-1 and GIP, leading to improved glucose control.

G cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Active GLP-1 & GIP Active GLP-1 & GIP GLP-1 & GIP Release->Active GLP-1 & GIP Insulin Release Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Glucagon Suppression Glucagon Suppression Hepatic Glucose Production Hepatic Glucose Production Glucagon Suppression->Hepatic Glucose Production Reduces Active GLP-1 & GIP->Insulin Release Stimulates Active GLP-1 & GIP->Glucagon Suppression Stimulates DPP-4 DPP-4 Active GLP-1 & GIP->DPP-4 Degraded by Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Linagliptin Linagliptin Linagliptin->DPP-4 Inhibits

Caption: Linagliptin's DPP-4 Inhibition Pathway.

Application Note 1: Use of this compound as an Internal Standard

Principle: In quantitative bioanalysis using LC-MS/MS, an internal standard is crucial for accuracy and precision. An ideal IS is a stable isotope-labeled version of the analyte. This compound behaves identically to unlabeled linagliptin during sample extraction, chromatographic separation, and ionization. However, it is distinguished by its higher mass. By adding a known amount of this compound to every sample, any variability or loss during sample processing, or fluctuations in MS signal (ion suppression/enhancement), affects both the analyte and the IS proportionally. The ratio of the analyte's MS response to the IS's response is used for quantification, thereby correcting for these potential errors.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Plasma Sample (Unknown Linagliptin + Matrix) B Spike with this compound (IS) A->B C Protein Precipitation / SPE B->C D Extraction Loss Matrix Effects E Inject Extract C->E F Detect Linagliptin (m/z 473.4 → 420.4) Detect IS (m/z 477.4 → 420.5) D->F Affects both analyte and IS E->F G Calculate Peak Area Ratio (Analyte / IS) F->G H Accurate Concentration (Corrected for Variability) G->H

Caption: Logic of Stable Isotope Labeled Internal Standard.
Protocol 1: Quantification of Linagliptin in Human Plasma

This protocol describes a validated LC-MS/MS method for determining linagliptin concentrations in human plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Linagliptin reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Control human plasma (K2-EDTA)

2. Preparation of Solutions:

  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve linagliptin and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the linagliptin primary stock in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard Working Solution (5 ng/mL): Dilute the this compound primary stock with 50:50 acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of plasma samples (unknowns, CS, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Working Solution (5 ng/mL) containing 0.1% formic acid in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

4. LC-MS/MS Analysis:

ParameterCondition
LC System UPLC/HPLC System (e.g., Waters Acquity, Agilent 1290)
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 2.0 min, hold for 0.5 min, return to 10% B and re-equilibrate.
Injection Volume 5 µL
Column Temp 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Linagliptin: 473.4 → 420.4This compound (IS): 477.4 → 420.5
Source Temp 550°C
IonSpray Voltage 5500 V

5. Data Analysis:

  • Integrate the peak areas for both linagliptin and this compound MRM transitions.

  • Calculate the peak area ratio (Linagliptin Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the CS samples using a weighted (1/x²) linear regression.

  • Determine the concentration of linagliptin in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Table 1: Bioanalytical Method Validation Summary (Example Data)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.208.1101.06.998.5
Low0.605.598.25.199.3
Mid5.03.2102.43.8101.7
High10.02.997.62.599.1
Data derived from representative values found in literature.

Application Note 2: Cassette Dosing for High-Throughput PK Screening

Principle: Cassette dosing, or "n-in-one" dosing, is a strategy to improve the efficiency of in vivo pharmacokinetic screening by administering a mixture of several compounds to a single animal. This approach significantly reduces the number of animals used and the time required for analysis. A key challenge is the potential for drug-drug interactions that could alter the PK of co-administered compounds.

Using a stable isotope-labeled compound like this compound alongside unlabeled linagliptin in a "cassette" allows for the direct comparison of different administration routes (e.g., oral vs. intravenous) within the same animal. This "microtracer" approach is powerful for determining absolute bioavailability, as it eliminates inter-animal variability from the comparison. The unlabeled drug is given orally, while a small "microdose" of the labeled drug is given intravenously. The ratio of the area under the curve (AUC) for the oral and IV doses provides a precise measure of absolute bioavailability (F%).

Protocol 2: Cassette Dosing PK Study in Rats (Oral & IV)

This protocol describes a preclinical study to determine the pharmacokinetic parameters and absolute bioavailability of linagliptin in rats using a co-administration strategy.

1. Study Design:

  • Animals: Male Sprague-Dawley rats (n=4 per group).

  • Dosing Group: Single group receiving a simultaneous oral (PO) and intravenous (IV) dose.

    • PO Dose: 2 mg/kg of unlabeled linagliptin.

    • IV Dose: 0.1 mg/kg of this compound (microdose).

  • Formulation:

    • PO: Suspension in 0.5% hydroxyethyl cellulose.

    • IV: Solution in saline.

2. Experimental Procedure:

  • Fast animals overnight with free access to water.

  • Administer the unlabeled linagliptin formulation via oral gavage.

  • Immediately following the oral dose, administer the this compound formulation via a tail vein injection.

  • Collect blood samples (~100 µL) from a jugular vein cannula at specified time points: pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Process blood samples to plasma by centrifugation and store at -80°C until analysis.

3. Sample Analysis:

  • Analyze plasma samples for concentrations of both unlabeled linagliptin and this compound using the validated LC-MS/MS method described in Protocol 1. The method is inherently capable of distinguishing and quantifying both species simultaneously.

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate PK parameters for both the unlabeled (PO) and labeled (IV) drug.

  • Key Parameters: Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, Clearance (CL), and Volume of distribution (Vd).

  • Calculate Absolute Bioavailability (F%):

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

G cluster_0 Dosing cluster_1 In Vivo Phase cluster_2 Bioanalysis cluster_3 Data Analysis Dose_PO Oral Gavage Unlabeled Linagliptin Animal Rat Model Dose_PO->Animal Dose_IV IV Injection This compound Dose_IV->Animal Sampling Serial Blood Sampling (0-24h) Animal->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis (Quantify Labeled & Unlabeled) Plasma->LCMS PK_Calc Calculate PK Parameters (AUC, Cmax, t1/2) LCMS->PK_Calc Bioavailability Determine Absolute Bioavailability (F%) PK_Calc->Bioavailability

Caption: Cassette Dosing Workflow for Bioavailability.

Table 2: Representative Pharmacokinetic Parameters for Linagliptin

ParameterOral Dose (Unlabeled)IV Dose (this compound)Units
Dose 20.1mg/kg
Cmax 85.2150.5ng/mL
Tmax 1.50.08h
AUC(0-inf) 1540295ng*h/mL
t1/2 ~100 (terminal)~100 (terminal)h
CL -5.6mL/min/kg
Vdss -1110L/kg
F (%) ~30-%
Values are illustrative and based on typical data reported in literature for preclinical and clinical studies.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects in Linagliptin LC-MS/MS Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in Linagliptin liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Troubleshooting Guides

Question: My Linagliptin signal is showing significant suppression or enhancement in plasma samples compared to neat solutions. What are the likely causes and how can I troubleshoot this?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS bioanalysis. The primary cause is co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte, Linagliptin. In plasma, phospholipids are major contributors to matrix effects.[1]

Here is a step-by-step troubleshooting workflow:

cluster_0 Troubleshooting Workflow for Matrix Effects start Observe Signal Suppression/ Enhancement for Linagliptin check_is Review Internal Standard (IS) Performance start->check_is is_ok IS Signal Stable? check_is->is_ok investigate_is Investigate IS Issues: - Purity - Stability - Concentration is_ok->investigate_is No optimize_sp Optimize Sample Preparation is_ok->optimize_sp Yes investigate_is->check_is sp_choice Select Method: - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Protein Precipitation (PPT) optimize_sp->sp_choice optimize_chrom Optimize Chromatographic Separation sp_choice->optimize_chrom eval_matrix Evaluate Matrix Effect (Post-Column Infusion) optimize_chrom->eval_matrix mitigate Mitigate Matrix Effect eval_matrix->mitigate mitigation_choice Select Mitigation Strategy: - Stable Isotope Labeled IS - Standard Addition - Matrix-Matched Calibrators mitigate->mitigation_choice end Validated Method with Minimal Matrix Effect mitigation_choice->end cluster_1 Post-Column Infusion Experimental Setup lc_pump LC Pump (Mobile Phase) injector Autosampler (Blank Plasma Extract) lc_pump->injector column Analytical Column injector->column tee T-piece column->tee ms Mass Spectrometer tee->ms syringe_pump Syringe Pump (Linagliptin Standard) syringe_pump->tee cluster_2 Standard Addition Method Workflow start Obtain Unknown Sample split Split Sample into Multiple Aliquots start->split spike Spike Aliquots with Increasing Concentrations of Linagliptin (including a zero spike) split->spike analyze Analyze All Aliquots by LC-MS/MS spike->analyze plot Plot Signal Response vs. Added Concentration analyze->plot extrapolate Extrapolate to Find X-intercept plot->extrapolate result Determine Original Concentration extrapolate->result

References

Linagliptin-13C,d3 stability in human plasma during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Linagliptin-13C,d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in human plasma during storage and handling for research and drug development purposes.

Disclaimer

The following stability data has been compiled from studies conducted on the parent compound, Linagliptin. In bioanalytical practice, the stability of a stable isotope-labeled internal standard (such as this compound) is presumed to be identical to that of the unlabeled analyte. Therefore, the data presented for Linagliptin is considered directly applicable to this compound under the same experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of Linagliptin in human plasma?

A1: Linagliptin has been demonstrated to be stable under a variety of storage and handling conditions typically encountered in a bioanalytical laboratory. This includes short-term bench-top storage, multiple freeze-thaw cycles, and long-term storage at low temperatures.[1][2]

Q2: How stable is this compound in human plasma at room temperature?

A2: Linagliptin in human plasma shows no evidence of degradation for up to 6 hours at room temperature (approximately 21 ± 2°C).[1] The percentage of the compound remaining after this period was found to be between 102.0% and 102.7% of the initial concentration, indicating high stability.[1]

Q3: Can I subject my plasma samples containing this compound to multiple freeze-thaw cycles?

A3: Yes, Linagliptin is stable in human plasma for at least three freeze-thaw cycles.[1] Studies have shown that after three cycles, the amount of Linagliptin remaining was between 101.12% and 102.23% of the concentration in samples that did not undergo any freeze-thaw cycles.[1]

Q4: What is the recommended long-term storage temperature for plasma samples containing this compound?

A4: For long-term storage, it is recommended to keep plasma samples at -80 ± 10°C.[1] At this temperature, Linagliptin has been shown to be stable for at least 25 days, with 98.31% to 99.79% of the initial concentration remaining.[1] Another study confirmed stability at -60°C until analysis.[3]

Q5: How stable are processed samples in the autosampler?

A5: Processed samples of Linagliptin are stable in the autosampler at 4°C for approximately 24 hours.[1] This allows for flexibility in the timing of sample analysis by LC-MS/MS.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low recovery of this compound Degradation due to improper short-term storage. Ensure plasma samples are not left at room temperature for more than 6 hours before processing or freezing.[1] For any delays, store samples on ice.[4][5]
Instability during freeze-thaw cycles. While stable for at least three cycles, minimize the number of freeze-thaw cycles.[1] Aliquot samples upon initial processing if multiple analyses are anticipated.
Improper long-term storage. Verify that long-term storage freezers are maintained at or below -60°C.[1][3]
Inconsistent results between analytical runs Variability in sample handling. Standardize the sample handling workflow from thawing to injection. Ensure consistent timing for each step.
Stock solution instability. Prepare fresh stock solutions of this compound at regular intervals and store them under appropriate conditions. While specific data for this compound stock stability was not found, general best practices for stock solution stability should be followed.[6]

Quantitative Stability Data

The stability of Linagliptin in human plasma under various conditions is summarized in the tables below.

Table 1: Short-Term (Bench-Top) Stability of Linagliptin in Human Plasma

Storage Condition Duration Analyte Concentration Mean % Recovery / % Remaining Reference
Room Temperature (21 ± 2°C)6 hoursLow and High QC levels102.0% - 102.7%[1]

Table 2: Freeze-Thaw Stability of Linagliptin in Human Plasma

Number of Cycles Storage Between Cycles Analyte Concentration Mean % Recovery / % Remaining Reference
3-80 ± 10°C (minimum 12 hours)Low and High QC levels101.12% - 102.23%[1]

Table 3: Long-Term Stability of Linagliptin in Human Plasma

Storage Temperature Duration Analyte Concentration Mean % Recovery / % Remaining Reference
-80 ± 10°C25 daysLow and High QC levels98.31% - 99.79%[1]
-60°CUntil analysisNot specifiedStable[3]

Table 4: Autosampler Stability of Processed Linagliptin Samples

Storage Temperature Duration Analyte Concentration Stability Assessment Reference
4°C~24 hoursFour concentration levelsStable (compared to 0 h)[1]

Experimental Protocols

The following are generalized experimental methodologies based on the cited literature for assessing the stability of Linagliptin in human plasma.

Sample Preparation and Storage
  • Spiking: Blank human plasma is spiked with known concentrations of Linagliptin to prepare Quality Control (QC) samples at low and high concentration levels.[7]

  • Storage: QC samples are stored under various conditions to mimic real-world scenarios:

    • Short-Term: Kept on the bench-top at room temperature.

    • Freeze-Thaw: Cycled between a frozen state (e.g., -80°C) and room temperature for thawing.[1]

    • Long-Term: Stored in a calibrated freezer at a specified temperature (e.g., -80°C).[1]

Analytical Method: LC-MS/MS

A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying Linagliptin in human plasma.[1][2][3]

  • Extraction: Linagliptin and its internal standard (this compound) are extracted from the plasma matrix, often using a protein precipitation technique.[8]

  • Chromatographic Separation: The extracted sample is injected into an HPLC system where Linagliptin is separated from other components on a C18 or similar column.[1][9]

  • Mass Spectrometric Detection: The analyte is detected using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] The transition of m/z 473.54 → 157.6 is monitored for Linagliptin.[1] For this compound, a transition of m/z 477.4 to 420.5 has been reported.[3]

Stability Assessment

The stability is assessed by comparing the mean concentration of the analyte in the stored QC samples against freshly prepared calibration standards and control samples.[7] The mean concentration of the stored samples should generally be within ±15% of the nominal concentration to be considered stable.[7]

Visualizations

Experimental Workflow for Stability Testing

G cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis prep1 Spike Blank Human Plasma with Linagliptin prep2 Create Low and High Concentration QC Samples prep1->prep2 storage1 Bench-Top (Room Temperature) prep2->storage1 storage2 Freeze-Thaw Cycles (-80°C to RT) prep2->storage2 storage3 Long-Term (-80°C) prep2->storage3 analysis1 Protein Precipitation storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 LC-MS/MS Analysis analysis1->analysis2 analysis3 Quantification analysis2->analysis3 stability_assessment Assess Stability analysis3->stability_assessment Compare to Fresh Samples

Caption: Workflow for assessing Linagliptin stability in human plasma.

Troubleshooting Logic for Low Analyte Recovery

G cluster_investigation Investigation Steps cluster_causes Potential Root Causes cluster_solutions Corrective Actions start Low this compound Recovery Observed check_handling Review Sample Handling Procedures start->check_handling check_storage Verify Storage Conditions start->check_storage check_reagents Assess Reagent and Standard Integrity start->check_reagents cause1 Extended Bench Time at Room Temperature check_handling->cause1 cause2 Excessive Freeze-Thaw Cycles check_handling->cause2 cause3 Incorrect Long-Term Storage Temperature check_storage->cause3 cause4 Degraded Stock Solution check_reagents->cause4 solution1 Process Samples within 6h or Place on Ice cause1->solution1 solution2 Aliquot Samples Post-Collection cause2->solution2 solution3 Ensure Storage at <= -60°C cause3->solution3 solution4 Prepare Fresh Stock Solutions cause4->solution4

Caption: Troubleshooting pathway for low this compound recovery.

References

Technical Support Center: Linagliptin-13C,d3 Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of different anticoagulants on the stability of Linagliptin-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended anticoagulant for blood sample collection for this compound analysis?

A1: Based on validated bioanalytical methods, K2EDTA is the most commonly used and recommended anticoagulant for the collection of plasma samples for Linagliptin analysis.[1] While other anticoagulants like heparin and citrate are available, extensive stability data for this compound in these matrices is not as readily available in the public domain. For consistency and reliability of results, it is advisable to adhere to the anticoagulant used in the validated analytical method you are following.

Q2: How stable is this compound in plasma?

A2: Linagliptin has been shown to be stable in human plasma under various storage conditions. Bioanalytical method validation studies have demonstrated its stability during short-term storage at room temperature, through multiple freeze-thaw cycles, and during long-term storage at -70°C.[2][3][4] Since this compound is a stable isotope-labeled internal standard, its chemical stability is expected to be comparable to that of the parent drug, Linagliptin.

Q3: Can I use a different anticoagulant than what is specified in the method?

A3: While it is possible to use other anticoagulants, it is not recommended without proper validation. Different anticoagulants can potentially affect the pH of the plasma, introduce matrix effects, or in some cases, directly interact with the analyte or internal standard, leading to inaccurate quantification.[5][6] If you must use an alternative anticoagulant, it is crucial to perform a thorough stability assessment of this compound in that specific matrix.

Q4: What are the potential consequences of using an inappropriate anticoagulant?

A4: Using an unvalidated anticoagulant can lead to several issues, including:

  • Degradation of the analyte or internal standard: This will result in an underestimation of the drug concentration.

  • Matrix effects: The anticoagulant itself or its counter-ions can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate and imprecise results.[5]

  • Inconsistent recovery: The efficiency of the extraction process may vary between different plasma matrices.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or inconsistent this compound signal across samples. Use of a non-validated anticoagulant (e.g., heparin, citrate) leading to matrix effects or instability.1. Confirm the anticoagulant used for sample collection. 2. If a non-standard anticoagulant was used, perform a stability experiment (see Experimental Protocols section). 3. If possible, re-collect samples using the recommended K2EDTA anticoagulant.
High variability in quality control (QC) sample results. Inconsistent sample handling, prolonged exposure to room temperature, or multiple freeze-thaw cycles in a matrix where stability has not been confirmed.1. Review sample handling and storage procedures. 2. Ensure that plasma samples are processed and frozen promptly after collection. 3. Limit the number of freeze-thaw cycles. 4. Validate the stability of this compound under your specific laboratory conditions.
Analyte (Linagliptin) appears stable, but internal standard (this compound) shows degradation. While unlikely due to their similar structures, specific interactions with components in the collection tube or matrix cannot be entirely ruled out without testing.1. Prepare QC samples in the matrix with the questionable anticoagulant and analyze them at different time points to assess the stability of both the analyte and the internal standard. 2. Consider the possibility of interference from a metabolite or other endogenous component.

Data Presentation

The following tables summarize the stability of Linagliptin in human plasma as reported in various bioanalytical method validation studies. This data can be used as a reference for the expected stability of this compound.

Table 1: Freeze-Thaw Stability of Linagliptin in Human Plasma

Number of Freeze-Thaw CyclesStorage Temperature Between CyclesMean % Change from BaselineReference
7-70°C< 5%[4]
Not SpecifiedNot SpecifiedNo significant degradation[2][3]

Table 2: Short-Term (Bench-Top) Stability of Linagliptin in Human Plasma at Room Temperature

Duration of StorageMean % Change from BaselineReference
6 hours< 3%[7]
Not SpecifiedNo significant degradation[2][3]

Table 3: Long-Term Stability of Linagliptin in Human Plasma

Storage TemperatureDuration of StorageMean % Change from BaselineReference
-70°CNot SpecifiedNo significant degradation[2][3][4]
-80°C14 days< 11%[7]

Experimental Protocols

Protocol: Assessment of this compound Stability in Plasma with Different Anticoagulants

This protocol outlines a procedure to evaluate the stability of this compound in plasma collected with EDTA, heparin, and citrate.

1. Materials:

  • This compound reference standard

  • Blank human blood collected in K2EDTA, Sodium Heparin, and Sodium Citrate tubes

  • Calibrated pipettes and appropriate laboratory glassware

  • Centrifuge

  • LC-MS/MS system

2. Preparation of Plasma:

  • Centrifuge the whole blood collected in different anticoagulant tubes at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Pool the plasma from each anticoagulant group.

3. Spiking of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike the pooled plasma from each anticoagulant group with the this compound stock solution to achieve a final concentration relevant to your analytical method.

4. Stability Assessment:

  • Time Zero (T0): Immediately after spiking, process and analyze a set of aliquots from each anticoagulant group to establish the baseline concentration.

  • Short-Term Stability: Store aliquots from each group at room temperature for 0, 2, 4, 8, and 24 hours before processing and analysis.

  • Freeze-Thaw Stability: Subject aliquots from each group to one, three, and five freeze-thaw cycles. A freeze-thaw cycle consists of freezing the samples at -20°C or -70°C for at least 12 hours and then thawing them completely at room temperature.

  • Long-Term Stability: Store aliquots from each group at -20°C and -70°C. Analyze these samples at various time points (e.g., 1, 2, 4, and 12 weeks).

5. Sample Analysis:

  • At each time point, extract this compound from the plasma samples using a validated extraction method (e.g., protein precipitation or liquid-liquid extraction).

  • Analyze the extracted samples using a validated LC-MS/MS method.

6. Data Analysis:

  • Calculate the mean concentration of this compound for each anticoagulant group at each time point and condition.

  • Compare the mean concentrations at each time point to the baseline (T0) concentration. The stability is considered acceptable if the mean concentration is within ±15% of the baseline value.

Visualizations

Experimental_Workflow cluster_collection 1. Blood Collection cluster_processing 2. Plasma Preparation cluster_spiking 3. Spiking cluster_stability 4. Stability Assessment cluster_analysis 5. Analysis Blood_EDTA Whole Blood (EDTA) Centrifuge Centrifugation Blood_EDTA->Centrifuge Blood_Heparin Whole Blood (Heparin) Blood_Heparin->Centrifuge Blood_Citrate Whole Blood (Citrate) Blood_Citrate->Centrifuge Plasma_EDTA EDTA Plasma Centrifuge->Plasma_EDTA Plasma_Heparin Heparin Plasma Centrifuge->Plasma_Heparin Plasma_Citrate Citrate Plasma Centrifuge->Plasma_Citrate Spike Spike with this compound Plasma_EDTA->Spike Plasma_Heparin->Spike Plasma_Citrate->Spike T0 Time Zero Analysis Spike->T0 Short_Term Short-Term (Room Temp) Spike->Short_Term Freeze_Thaw Freeze-Thaw Cycles Spike->Freeze_Thaw Long_Term Long-Term (-20°C / -70°C) Spike->Long_Term Extraction Sample Extraction T0->Extraction Short_Term->Extraction Freeze_Thaw->Extraction Long_Term->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Comparison LCMS->Data

Caption: Workflow for assessing this compound stability with different anticoagulants.

Troubleshooting_Logic Start Inconsistent Internal Standard Signal Check_Anticoagulant Check Anticoagulant Type Start->Check_Anticoagulant Is_Standard Is it K2EDTA? Check_Anticoagulant->Is_Standard Check_Handling Review Sample Handling Procedures Is_Standard->Check_Handling Yes Validate_Stability Perform Stability Validation with Current Anticoagulant Is_Standard->Validate_Stability No Is_Handling_OK Handling Procedures Correct? Check_Handling->Is_Handling_OK Correct_Handling Correct Handling and Re-run Is_Handling_OK->Correct_Handling No Investigate_Matrix Investigate for Matrix Effects or Interference Is_Handling_OK->Investigate_Matrix Yes ReCollect Re-collect Samples with K2EDTA if Possible Validate_Stability->ReCollect

Caption: Troubleshooting logic for inconsistent this compound signal.

References

Technical Support Center: Overcoming Challenges in Linagliptin Quantification in Lipemic Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Linagliptin. This resource is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when quantifying Linagliptin in lipemic plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when quantifying Linagliptin in lipemic plasma?

A1: Lipemic plasma, characterized by high levels of triglycerides and other lipids, can introduce significant challenges in the bioanalysis of Linagliptin. The primary issues include:

  • Matrix Effects: Lipids and phospholipids can co-extract with Linagliptin and interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. This can result in inaccurate and unreliable quantification.[1]

  • Reduced Recovery: The high lipid content can affect the efficiency of the extraction process. Linagliptin may partition into the lipid layer, leading to lower and more variable recovery rates compared to normal plasma.[2][3]

  • Instrument Contamination: The presence of lipids can lead to the fouling of the HPLC column and the mass spectrometer source, causing a decrease in sensitivity and requiring more frequent maintenance.

Q2: How can I tell if my plasma sample is lipemic?

A2: Lipemia is the visible turbidity of a sample caused by the accumulation of lipoprotein particles.[4][5] While visual inspection is the most straightforward method, a more quantitative approach is to measure the triglyceride concentration. Generally, triglyceride concentrations above 3.4 mmol/L (300 mg/dL) are considered to cause visible turbidity.[1] Modern clinical analyzers can also provide a lipemic index.[4][6]

Q3: Can I use my existing validated method for Linagliptin in normal plasma for lipemic samples?

A3: It is not recommended to directly apply a method validated for normal plasma to lipemic samples without further validation. The matrix effects and potential for altered recovery in lipemic plasma can lead to inaccurate results.[2][3] It is crucial to perform a validation that includes lipemic plasma to assess selectivity, matrix effect, recovery, and precision. In some cases, a separate calibration curve prepared in a lipemic matrix may be necessary.[3]

Q4: What is the most effective sample preparation technique to overcome lipemic interference for Linagliptin analysis?

A4: The choice of sample preparation is critical. While a single "best" method does not exist, several techniques can effectively mitigate the challenges of lipemic plasma:

  • Phospholipid Removal Solid Phase Extraction (SPE): This is a highly effective technique that combines protein precipitation with the selective removal of phospholipids, which are major contributors to matrix effects.[7][8]

  • High-Speed Centrifugation: Centrifuging the plasma sample at high speeds (e.g., >10,000 x g) can pellet the lipids, allowing for the collection of a clearer supernatant for further extraction.[4][9]

  • Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol can effectively separate Linagliptin from the lipidic components of the plasma.[2][3][10]

  • Protein Precipitation (PPT): While a simple and fast technique, standard PPT may not be sufficient to remove all interfering lipids. However, optimizing the precipitation solvent and ratio can improve its effectiveness.[11][12]

Troubleshooting Guides

Issue 1: Low and Inconsistent Recovery of Linagliptin

Possible Cause: Linagliptin is partitioning into the lipid layer of the plasma sample during extraction.

Troubleshooting Steps:

  • Sample Pre-treatment: Before extraction, subject the lipemic plasma to high-speed centrifugation (e.g., 10,000 x g for 15 minutes) to separate the lipid layer.[9] Carefully collect the infranatant for subsequent processing.

  • Optimize Extraction Method:

    • For LLE: Experiment with different organic solvents and pH conditions to maximize the partitioning of Linagliptin into the organic phase while leaving the lipids in the aqueous phase.

    • For SPE: Consider using a phospholipid removal plate or cartridge. These products are designed to retain phospholipids while allowing the analyte of interest to pass through.[7][8]

  • Method Validation: Re-validate the recovery of your method using spiked lipemic plasma to ensure it meets the required criteria.

Issue 2: Significant Ion Suppression in the Mass Spectrometer

Possible Cause: Co-elution of phospholipids and other endogenous lipids with Linagliptin is causing a reduction in ionization efficiency.

Troubleshooting Steps:

  • Enhance Sample Cleanup:

    • Implement a phospholipid removal SPE step in your sample preparation workflow.[7][8] This is one of the most effective ways to reduce phospholipid-based matrix effects.

    • If using LLE, ensure that the extraction conditions are selective for Linagliptin and minimize the co-extraction of lipids.

  • Chromatographic Separation:

    • Optimize your HPLC/UHPLC method to achieve better separation between Linagliptin and any remaining interfering peaks. This may involve trying a different column chemistry (e.g., a phenyl-hexyl column) or modifying the mobile phase composition and gradient.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Linagliptin (like Linagliptin-d4) is highly recommended.[10][13] It will co-elute with the analyte and experience similar matrix effects, thus providing more accurate compensation for any signal suppression.

Issue 3: Poor Peak Shape and Drifting Retention Times

Possible Cause: Buildup of lipids on the analytical column.

Troubleshooting Steps:

  • Improve Sample Preparation: As with ion suppression, the most effective solution is to improve the removal of lipids during sample preparation using techniques like phospholipid removal SPE or high-speed centrifugation.[9]

  • Column Washing: Implement a robust column washing step at the end of each chromatographic run to remove any adsorbed lipids. This typically involves a high percentage of a strong organic solvent.

  • Use a Guard Column: A guard column can help protect your analytical column from contamination and can be replaced more frequently and at a lower cost.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Linagliptin Quantification

Sample Preparation TechniqueTypical Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85-95%[11]Simple, fast, and inexpensive.May not effectively remove all interfering lipids, leading to matrix effects.[12][14]
Liquid-Liquid Extraction (LLE) >70%[10]Can provide a clean extract if optimized.Can be labor-intensive and may have lower recovery for certain analytes.[2][3]
Solid Phase Extraction (SPE) 70-80%[13]High selectivity and can provide a very clean extract.Can be more time-consuming and expensive than PPT.
Phospholipid Removal SPE >90% phospholipid removal[7][15]Highly effective at reducing matrix effects from phospholipids.Higher cost compared to standard SPE or PPT.

Table 2: Published LC-MS/MS Method Parameters for Linagliptin in Human Plasma

ParameterMethod 1[16]Method 2[10]Method 3[17]
LC Column Waters, X-Bridge, C18, 5µm, 4.6x50 mmGemini C18, 3µm, 100x4.6 mmSymmetry® C18
Mobile Phase 0.1% Formic acid: Acetonitrile (10:90 v/v)10 mM Ammonium formate: Methanol (20:80 v/v)Methanol: 10 mM Ammonium formate buffer (0.2% formic acid) (95:5, v/v)
Flow Rate 0.6 mL/min0.5 mL/min0.25 mL/min
Retention Time 1.45 min1.75 minNot Specified
MS/MS Transition 473.54 → 157.6473.3 → 420.1473.24 → 419.94
Linearity Range 10-5000 ng/mL50.3-12115.5 pg/mL0.25-10 ng/mL
Internal Standard TelmisartanLinagliptin-d4Alogliptin

Experimental Protocols

Protocol 1: Sample Preparation using Phospholipid Removal SPE

This protocol is a recommended starting point for overcoming lipemic interference.

  • Sample Pre-treatment (Optional but Recommended):

    • Centrifuge the lipemic plasma sample at 10,000 x g for 15 minutes at 4°C.

    • Carefully aspirate the clear infranatant, avoiding the top lipid layer.

  • Protein Precipitation:

    • To 100 µL of plasma in a 96-well plate, add 300 µL of acetonitrile containing the internal standard (e.g., Linagliptin-d4).

    • Mix thoroughly by vortexing for 1 minute.

  • Phospholipid Removal:

    • Place the 96-well collection plate in the vacuum manifold.

    • Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.

    • Apply a vacuum to pull the sample through the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the collected filtrate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: High-Throughput Solid Phase Extraction (SPE)

This protocol is adapted from a published high-throughput method for Linagliptin.[13]

  • Sample Pre-treatment:

    • To 100 µL of plasma, add the internal standard (Linagliptin-d4).

  • SPE:

    • Condition a 96-well SPE plate with methanol followed by water.

    • Load the plasma sample onto the SPE plate.

    • Wash the wells with an appropriate wash solution (e.g., 5% methanol in water).

    • Elute Linagliptin and the internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in the mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow Start Lipemic Plasma Sample Pretreatment High-Speed Centrifugation (Optional) Start->Pretreatment Extraction Extraction Method Start->Extraction Direct Extraction Pretreatment->Extraction PPT Protein Precipitation Extraction->PPT Simple LLE Liquid-Liquid Extraction Extraction->LLE Moderate Selectivity SPE Solid Phase Extraction (Phospholipid Removal) Extraction->SPE High Selectivity Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis Data Data Quantification Analysis->Data

Caption: General experimental workflow for Linagliptin quantification in lipemic plasma.

Troubleshooting_Workflow Problem Inaccurate Linagliptin Quantification LowRecovery Low / Inconsistent Recovery? Problem->LowRecovery IonSuppression High Matrix Effect / Ion Suppression? Problem->IonSuppression PoorChroma Poor Peak Shape / RT Drift? Problem->PoorChroma Sol_Centrifuge Implement High-Speed Centrifugation LowRecovery->Sol_Centrifuge Yes Sol_OptimizeLLE Optimize LLE (Solvent, pH) LowRecovery->Sol_OptimizeLLE Yes Sol_PLR_SPE Use Phospholipid Removal SPE IonSuppression->Sol_PLR_SPE Yes Sol_OptimizeChroma Optimize HPLC (Column, Mobile Phase) IonSuppression->Sol_OptimizeChroma Yes Sol_SIL_IS Use Stable Isotope Labeled IS IonSuppression->Sol_SIL_IS Yes PoorChroma->Sol_PLR_SPE Yes Sol_ColumnWash Implement Column Wash PoorChroma->Sol_ColumnWash Yes

Caption: Troubleshooting guide for common issues in Linagliptin analysis in lipemic plasma.

References

Best practices for handling and storing Linagliptin-13C,d3 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the handling and storage of Linagliptin-13C,d3 stock solutions to ensure their stability and integrity for research applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol are effective solvents for preparing this compound stock solutions.[1] Methanol is also commonly used for creating standard stock solutions. The choice of solvent may depend on the requirements of your specific experimental setup.

Q2: My this compound is not dissolving completely. What should I do?

A2: Ensure you are using a suitable solvent and that the concentration is not exceeding the solubility limit (see Table 1). Gentle warming and sonication can aid in dissolution, but avoid excessive heat which may promote degradation. It is also recommended to purge the solvent with an inert gas before preparing the solution.[1]

Q3: What are the optimal storage conditions for this compound stock solutions?

A3: For long-term stability, it is recommended to store stock solutions at -20°C.[1] Aliquoting the stock solution into smaller, single-use vials is advisable to minimize freeze-thaw cycles, which can accelerate degradation.

Q4: How long can I store the stock solution?

Q5: I suspect my stock solution has degraded. What are the common causes?

A5: Degradation of Linagliptin can be induced by several factors. Forced degradation studies have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3][4] To mitigate this, ensure your solvents are of high purity and free from contaminants. Avoid strong acids, bases, and oxidizing agents.[2][3][4]

Q6: Are there any specific safety precautions I should take when handling this compound?

A6: Yes, it is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust or contact with skin and eyes.

Quantitative Data Summary

The following table summarizes the solubility of unlabeled Linagliptin in various organic solvents. It is generally assumed that the isotopic labeling in this compound does not significantly alter its solubility characteristics.

Table 1: Solubility of Linagliptin in Common Organic Solvents

SolventSolubility (mg/mL)Molar Solubility (mol/L) at 313.15 K
Dimethylformamide (DMF)~10[1]Not Available
Dimethyl sulfoxide (DMSO)~2[1]Not Available
Ethanol~0.2[1]2.31 x 10⁻³[5][6]
MethanolNot Available3.02 x 10⁻³[5][6]
AcetonitrileNot Available1.72 x 10⁻³[5][6]
n-PropanolNot Available1.25 x 10⁻³[5][6]
IsopropanolNot Available8.74 x 10⁻⁴[5][6]

Experimental Protocols

Preparation of a 1 mg/mL Stock Solution in Methanol

This protocol describes the preparation of a 1 mg/mL standard stock solution of this compound in methanol.

Materials:

  • This compound solid

  • Methanol (HPLC grade or equivalent)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Pipettes

  • Inert gas (e.g., nitrogen or argon) for purging (optional but recommended)

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound solid using an analytical balance.

  • Dissolution: Transfer the weighed solid into a 10 mL volumetric flask.

  • Solvent Addition: Add approximately 8 mL of methanol to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clean, labeled storage vial. For long-term storage, it is recommended to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.

Workflow for Handling and Storing this compound Stock Solutions

G cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_usage Usage weigh 1. Weigh this compound dissolve 2. Dissolve in appropriate solvent weigh->dissolve mix 3. Ensure complete dissolution (vortex/sonicate) dissolve->mix aliquot 4. Aliquot into single-use vials mix->aliquot Ready for storage store 5. Store at -20°C aliquot->store thaw 6. Thaw one aliquot for use store->thaw Prior to experiment experiment 7. Use in experiment thaw->experiment discard 8. Discard unused portion of thawed aliquot experiment->discard

Caption: Workflow for preparing, storing, and using this compound stock solutions.

References

Validation & Comparative

A Head-to-Head Battle of Precision: Validating Bioanalytical Methods for Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the bioanalytical method validation for the anti-diabetic drug Linagliptin, this guide offers a comparative analysis of methodologies employing the stable isotope-labeled internal standard, Linagliptin-¹³C,d₃, against other common internal standards. This report is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of experimental data, detailed protocols, and visual workflows to inform methodological choices in pharmacokinetic and bioequivalence studies.

The quantification of Linagliptin in biological matrices is a critical step in its clinical development and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Linagliptin-¹³C,d₃, is considered the gold standard in LC-MS/MS bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and variability. This guide will compare the performance of this method with others that utilize alternative internal standards.

Comparative Analysis of Bioanalytical Methods

The following tables summarize the key performance parameters of different bioanalytical methods for Linagliptin quantification. The data has been compiled from various studies to provide a clear comparison.

Table 1: Comparison of Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1: Linagliptin-¹³C,d₃ ISMethod 2: Linagliptin-d₄ ISMethod 3: Telmisartan IS
Internal Standard Linagliptin-¹³C,d₃Linagliptin-d₄Telmisartan
LC Column CAPCELL PAK C18 (2.0 x 50 mm, 5 µm)[1]Phenyl hexyl (100 X 4.6mm, 2.6µ)[2]Waters, X-Bridge, C18 (4.6×50 mm, 5μm)[3][4]
Mobile Phase A: Water with formic acid (1000:1 v/v) B: Acetonitrile[5]10mM Ammonium formate buffer (pH 6.5): Methanol (15:85 v/v)[2]0.1% formic acid: Acetonitrile (10:90 v/v)[3][4][6]
Flow Rate 0.400 mL/min[5]Not Specified0.6 mL/min[3][4][6]
Ionization Mode ESI Positive[5]ESI Positive[2]ESI Positive[3][4][6]
MRM Transition (Analyte) m/z 473.4 → 420.4[5]Not Specifiedm/z 473.54 → 157.6[3][4][6]
MRM Transition (IS) m/z 477.4 → 420.5[5]Not SpecifiedNot Applicable

Table 2: Comparison of Method Validation Parameters

ParameterMethod 1: Linagliptin-¹³C,d₃ ISMethod 2: Linagliptin-d₄ ISMethod 3: Telmisartan IS
Linearity Range 0.20 - 12.0 ng/mL[5]99.532 - 10045.049 pg/mL[2]10 - 5000 ng/mL[3][4]
Intra-day Precision (%CV) 2.9% - 8.1%[5]≤ 2.9% (Inter-batch)[2]Not Specified
Inter-day Precision (%CV) 2.5% - 6.9%[5]Not SpecifiedNot Specified
Accuracy 97.6% - 101.0%[5]95.2% - 102.7% (Inter-batch)[2]93.40% - 104.13%[3]
Recovery Not Specified69.9% - 77.1%[2]92.5% (Analyte), 89.9% (IS)[3][4]
Matrix Effect (%) Not SpecifiedNot Specified5.51 (Analyte), 1.33 (IS)[3][4]

Experimental Protocols

A detailed methodology for the bioanalytical method validation of Linagliptin using Linagliptin-¹³C,d₃ as an internal standard is provided below. This protocol is synthesized from best practices and published literature.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of Linagliptin-¹³C,d₃ internal standard solution (concentration to be optimized).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Agilent 1100 HPLC System or equivalent.[6]

  • Column: CAPCELL PAK C18, 2.0 x 50 mm, 5 µm.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.[6]

    • Solvent B: Acetonitrile.[6]

  • Gradient Elution:

    • 0.01–0.5 min: Linearly increase B from 20% to 90%.

    • 0.5–1.5 min: Isocratic at 90% B.

    • 1.51–2.5 min: Return to initial conditions (20% B).[5]

  • Flow Rate: 0.400 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Applied Biosystems MDS SCIEX, API 3200 LC-MS/MS or equivalent.[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.[5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Linagliptin: m/z 473.4 → 420.4.[5]

    • Linagliptin-¹³C,d₃: m/z 477.4 → 420.5.[5]

  • Key MS Parameters:

    • Curtain Gas: 30 psi.[5]

    • Ion Spray Voltage: 5500 V.[5]

    • Temperature: 550°C.[5]

    • Ion Source Gas 1: 50 psi.[5]

    • Ion Source Gas 2: 60 psi.[5]

    • Declustering Potential (DP): 90 V for Linagliptin, 110 V for Linagliptin-¹³C,d₃.[5]

    • Collision Energy (CE): 35 eV for both.[5]

Visualizing the Workflow and Validation Logic

To further clarify the experimental process and the logical relationship between validation parameters, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Linagliptin-¹³C,d₃ IS plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Caption: Experimental workflow for the bioanalytical method of Linagliptin.

validation_parameters cluster_core Core Validation Parameters cluster_additional Additional Assessments Selectivity Selectivity Accuracy Accuracy Precision Precision Linearity Linearity LLOQ Lower Limit of Quantification Recovery Recovery MatrixEffect Matrix Effect Stability Stability MethodValidation Bioanalytical Method Validation MethodValidation->Selectivity MethodValidation->Accuracy MethodValidation->Precision MethodValidation->Linearity MethodValidation->LLOQ MethodValidation->Recovery MethodValidation->MatrixEffect MethodValidation->Stability

Caption: Logical relationship of bioanalytical method validation parameters.

References

A Comparative Guide to Internal Standards for Linagliptin Analysis: A Focus on Linagliptin-¹³C,d₃

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The use of a suitable internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to compensate for variations in sample preparation and instrument response. This guide provides a comprehensive comparison of Linagliptin-¹³C,d₃ with other commonly used internal standards for Linagliptin analysis, supported by experimental data from published literature.

Executive Summary

Stable isotope-labeled (SIL) internal standards, such as Linagliptin-¹³C,d₃ and Linagliptin-d₄, are considered the gold standard for quantitative bioanalysis due to their similar physicochemical properties to the analyte, resulting in co-elution and comparable ionization efficiency. This minimizes variability and improves the accuracy and precision of the assay. While structurally unrelated compounds like Telmisartan, Sitagliptin, and Pindolol have also been employed as internal standards, they may not fully compensate for matrix effects and extraction variability as effectively as a SIL IS. This guide will delve into the performance characteristics of these internal standards, providing a clear comparison to aid in the selection of the most appropriate IS for your research needs.

Comparison of Internal Standard Performance

The following tables summarize the performance of various internal standards used in the bioanalysis of Linagliptin, with data extracted from several validated LC-MS/MS methods.

Table 1: Comparison of Recovery and Matrix Effect

Internal StandardAnalyte Recovery (%)IS Recovery (%)Analyte Matrix Effect (%)IS Matrix Effect (%)Citation
Linagliptin-¹³C,d₃ Not explicitly stated, but method met regulatory requirementsNot explicitly stated, but method met regulatory requirementsRSDs below 12.5%Not explicitly stated[1]
Linagliptin-d₄ ≥ 71.0≥ 78.2Not explicitly statedNot explicitly stated[2]
Telmisartan 92.589.95.511.33[3]
Sitagliptin > 90> 90Not explicitly statedNot explicitly stated[4]
Alogliptin Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated[5]
Pindolol > 83Not explicitly statedNot explicitly statedNot explicitly stated[4]

Table 2: Comparison of Method Accuracy and Precision

Internal StandardConcentration RangeAccuracy (%)Precision (%RSD)Citation
Linagliptin-¹³C,d₃ 0.25 - 16 ng/mLDeviations below 5.8%Deviations below 5.8%[1]
Linagliptin-d₄ 50.3 - 12115.5 pg/mL86.7 - 95.6≤ 8.6[2]
Telmisartan 10 - 5000 ng/mL93.40 - 104.135.04 - 13.44[6]
Sitagliptin 6 - 1500 ng/mLNot explicitly statedNot explicitly stated[4]
Alogliptin 0.25 - 10 ng/mL (for Linagliptin)Not explicitly statedNot explicitly stated[5]
Pindolol 5 - 1000 ng/mL93.3 - 102.5< 10[4]

Experimental Protocols

This section outlines a typical experimental protocol for the analysis of Linagliptin in human plasma using a stable isotope-labeled internal standard, such as Linagliptin-¹³C,d₃. The protocol is a composite based on several published methods.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Linagliptin from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Linagliptin-¹³C,d₃ in methanol).

  • Add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are representative LC-MS/MS parameters for the analysis of Linagliptin. Optimization is typically required for specific instrumentation.

Liquid Chromatography (LC) Parameters:

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and internal standard, followed by re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Linagliptin: m/z 473.3 → 157.6[3]

    • Linagliptin-¹³C,d₃: The transition would be shifted by the mass of the isotopes. For example, with one ¹³C and three deuterium atoms, the precursor ion would be approximately m/z 477.3. The product ion would depend on the position of the labels.

    • Linagliptin-d₄: m/z 477.5 → 424.3[2]

  • Instrument Parameters: Optimized for declustering potential, collision energy, and other source-dependent parameters.

Mandatory Visualizations

Linagliptin Signaling Pathway

Linagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Linagliptin increases the levels of active incretins, which in turn stimulates insulin release and suppresses glucagon secretion in a glucose-dependent manner, leading to improved glycemic control.

Linagliptin_Signaling_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake GLP-1 (active) GLP-1 (active) Food Intake->GLP-1 (active) stimulates release of GIP (active) GIP (active) Food Intake->GIP (active) stimulates release of Insulin Release Insulin Release Glucagon Secretion Glucagon Secretion Beta Cells Beta Cells Beta Cells->Insulin Release Alpha Cells Alpha Cells Alpha Cells->Glucagon Secretion GLP-1 (active)->Beta Cells stimulates GLP-1 (active)->Alpha Cells inhibits DPP-4 DPP-4 GLP-1 (active)->DPP-4 degraded by GIP (active)->Beta Cells stimulates GIP (active)->DPP-4 degraded by GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) GIP (inactive) GIP (inactive) DPP-4->GIP (inactive) Linagliptin Linagliptin Linagliptin->DPP-4 inhibits

Caption: Mechanism of action of Linagliptin via DPP-4 inhibition.

Experimental Workflow for Linagliptin Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of Linagliptin in plasma samples using an internal standard and LC-MS/MS.

Experimental_Workflow Plasma Sample Plasma Sample Internal Standard Spiking Internal Standard Spiking Plasma Sample->Internal Standard Spiking Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation & Reconstitution Evaporation & Reconstitution Supernatant Transfer->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

Caption: Bioanalytical workflow for Linagliptin quantification.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Linagliptin. Stable isotope-labeled internal standards, such as Linagliptin-¹³C,d₃ , offer the most significant advantages in terms of accuracy and precision by effectively compensating for variations during sample processing and analysis. While other internal standards like Linagliptin-d₄ also perform well, and structurally unrelated compounds can be used, the ideal IS will closely mimic the analyte's behavior throughout the entire analytical process. The data presented in this guide, compiled from various studies, demonstrates that while multiple internal standards can be successfully employed, the use of a stable isotope-labeled analog like Linagliptin-¹³C,d₃ is the preferred approach for achieving the highest quality data in Linagliptin bioanalysis.

References

A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Linagliptin in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. When these studies are conducted across multiple laboratories, a rigorous cross-validation of the bioanalytical methods is essential to ensure data comparability and integrity. This guide provides a comprehensive comparison of published and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Linagliptin, offering a framework for inter-laboratory method transfer and validation.

Understanding Cross-Validation

Cross-validation is the process of comparing the validation parameters of two or more bioanalytical methods, or the same method at different laboratories, to demonstrate that they provide equivalent results. This is critical when samples from a single study are analyzed at multiple sites. The goal is to establish inter-laboratory reliability.

The general workflow for a cross-laboratory bioanalytical method validation is outlined below. This process ensures that a method developed and validated in one laboratory ("Lab A") can be successfully transferred to and implemented in another laboratory ("Lab B") to produce comparable results.

Cross-Laboratory Bioanalytical Method Validation Workflow cluster_LabA Laboratory A (Originating Lab) cluster_LabB Laboratory B (Receiving Lab) cluster_CrossValidation Cross-Validation A1 Method Development A2 Full Method Validation (Accuracy, Precision, Linearity, LLOQ, etc.) A1->A2 A3 Preparation of Validation Package (SOPs, Validation Report) A2->A3 C1 Exchange of QC Samples & Incurred Samples A2->C1 B1 Method Transfer & Training A3->B1 Transfer Package B2 Partial or Full Method Validation B1->B2 B3 Analysis of Cross-Validation Samples B2->B3 B3->C1 C2 Independent Analysis at Both Labs C1->C2 C3 Statistical Comparison of Results C2->C3 C4 Acceptance Criteria Met? C3->C4 C5 Inter-Laboratory Agreement Established C4->C5 Yes C6 Investigation & Re-validation C4->C6 No

Caption: Workflow for Cross-Laboratory Bioanalytical Method Validation.

Comparison of Validated LC-MS/MS Methods for Linagliptin

The following tables summarize the key parameters from several independently validated LC-MS/MS methods for the quantification of Linagliptin in human plasma. While not a direct cross-validation study, this comparison highlights the range of performance characteristics that can be expected and provides a baseline for establishing acceptance criteria in an inter-laboratory setting.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1Method 2Method 3Method 4
Chromatographic Column Symmetry® C18Gemini C18Phenyl hexylWaters, X-Bridge, C18
Mobile Phase Methanol: 10 mM ammonium formate buffer (95:5, v/v)10 mM ammonium formate : methanol (20:80, v/v)10mM Ammonium formate buffer (pH 6.5) : Methanol (15:85 v/v)Acetonitrile : 0.1% formic acid (90:10 v/v)
Flow Rate 0.25 mL/min0.5 mL/minNot Specified0.6 mL/min
Internal Standard (IS) AlogliptinLinagliptin-d4Linagliptin D4Telmisartan
Ionization Mode Positive IonizationPositive IonizationPositive IonizationPositive Ionization
Monitored Transition (m/z) 473.24 → 419.94473.3 → 420.1Not Specified473.54 → 157.6
IS Transition (m/z) 340.27 → 116.07477.5 → 424.3Not SpecifiedNot Specified

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 0.25 - 10 ng/mL50.3 - 12115.5 pg/mL99.532 - 10045.049 pg/mL10 - 5000 ng/mL
LLOQ 0.25 ng/mL50.3 pg/mL99.532 pg/mL10 ng/mL
Intra-day Precision (%CV) < 5.8%≤ 8.6%≤ 2.9% (Inter-batch)Not Specified
Inter-day Precision (%CV) < 5.8%≤ 8.6%≤ 2.9% (Inter-batch)Not Specified
Accuracy Deviations below 5.8%86.7% to 95.6%95.2% - 102.7%93.40% - 104.13%
Recovery Not Specified≥ 71.0%69.9% - 77.1%92.5%
Matrix Effect (%) RSDs below 12.5%Not SpecifiedNot Specified5.51%

Experimental Protocols

The following are generalized experimental protocols based on the cited literature. For a formal cross-validation, it is imperative that both laboratories adhere to the same detailed Standard Operating Procedure (SOP).

1. Sample Preparation: Solid Phase Extraction (SPE) / Liquid-Liquid Extraction (LLE)

  • SPE (as in Method 1 & 4):

    • Condition a Strata™ X solid phase extraction cartridge.

    • Load a specified volume of plasma sample (e.g., 300 µL) containing Linagliptin and the internal standard.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • LLE (as in Method 2):

    • To a specified volume of plasma, add the internal standard and a suitable extraction solvent.

    • Vortex to mix and then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Inject the reconstituted sample into the LC-MS/MS system.

  • Perform chromatographic separation using the conditions specified in Table 1.

  • Detect the analyte and internal standard using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

3. Calibration and Quality Control

  • Prepare a calibration curve by spiking blank plasma with known concentrations of Linagliptin.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Analyze the calibration standards and QC samples with each batch of study samples.

Cross-Validation Acceptance Criteria

According to regulatory guidelines (FDA and EMA), the acceptance criteria for cross-validation should be pre-defined. A common approach involves analyzing the same set of QC samples and incurred study samples at both laboratories.

  • For QC Samples: The mean accuracy at each concentration level should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.

  • For Incurred Samples: The difference between the values obtained from the two laboratories for at least 67% of the repeated samples should be within 20% of their mean.

The logical flow for evaluating the results of a cross-validation study is depicted below.

Cross-Validation Data Analysis Logic cluster_QC QC Sample Analysis cluster_IS Incurred Sample Analysis start Start: Cross-Validation Data from Lab A & Lab B qc_data Calculate Mean Accuracy & Precision for QC Samples start->qc_data is_data Calculate % Difference for Incurred Samples start->is_data qc_check Accuracy within ±15%? Precision ≤ 15%? qc_data->qc_check is_check ≥ 67% of samples within 20% difference? pass Methods are Equivalent qc_check->pass Yes fail Methods are Not Equivalent (Investigate Discrepancies) qc_check->fail No is_data->is_check is_check->pass Yes is_check->fail No

Caption: Logical Flow for Cross-Validation Data Evaluation.

Conclusion

While the presented methods have been independently validated and demonstrate high sensitivity, accuracy, and precision, a formal cross-validation study is indispensable when transferring a Linagliptin bioanalytical method between laboratories. This guide provides the necessary comparative data and procedural framework to design and execute such a study, ensuring the generation of reliable and comparable data across different research sites. Adherence to a unified protocol and pre-defined acceptance criteria are the cornerstones of a successful inter-laboratory validation.

A Comparative Analysis of HPLC-UV and LC-MS/MS for the Quantification of Linagliptin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, is no exception. This guide provides a comparative study of two common analytical techniques for Linagliptin quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This analysis, supported by experimental data from various studies, aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Methodology Overview

Both HPLC-UV and LC-MS/MS are powerful chromatographic techniques that separate compounds in a mixture, but they differ significantly in their detection principles. HPLC-UV relies on the principle that a compound absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the compound. In contrast, LC-MS/MS offers higher selectivity and sensitivity by ionizing the compound after chromatographic separation and then identifying it based on its mass-to-charge ratio (m/z) and its fragmentation pattern.[1][2]

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility. The following protocols are synthesized from established methods in the scientific literature.

HPLC-UV Method

A common approach for Linagliptin quantification in pharmaceutical formulations involves a reversed-phase HPLC method with UV detection.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.3% triethylamine) and an organic solvent (e.g., methanol) in a 60:40 v/v ratio is often used.[2] Some methods also utilize potassium dihydrogen phosphate buffer (pH 4.6) mixed with methanol (30:70, v/v).[3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2][3]

  • Injection Volume: 20-25 µL.[4]

  • Detection Wavelength: Linagliptin exhibits maximum absorbance at approximately 290-299 nm, making this the optimal range for detection.[3][4][5]

  • Sample Preparation: For bulk drug and pharmaceutical formulations, a simple dissolution in a suitable solvent like methanol is usually sufficient.[5] For biological samples like plasma, a protein precipitation step followed by centrifugation is necessary to remove interfering substances.[4]

LC-MS/MS Method

For the quantification of Linagliptin in complex biological matrices such as human plasma, LC-MS/MS is the preferred method due to its high sensitivity and specificity.[1]

  • Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 column is commonly used (e.g., Symmetry® C18, 150 mm × 4.6 mm, 5 μm or Waters, X-Bridge, C18, 5μm, 4.6×50 mm).[3][6]

  • Mobile Phase: Isocratic elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 10 mM ammonium formate) is frequently employed.[6][7][8] A common mobile phase composition is methanol and 10 mM ammonium formate buffer (95:5, v/v).[7]

  • Flow Rate: Flow rates can range from 0.25 mL/min to 0.6 mL/min.[6][7]

  • Injection Volume: Typically 10 µL.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is generally used for Linagliptin.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM) is the scan type of choice for quantification, providing high selectivity and sensitivity.[6]

  • Parent/Daughter Ion Transitions: For Linagliptin, the precursor ion (m/z) is typically around 473.24, and a common product ion for monitoring is m/z 419.94.[7] Another reported transition is m/z 473.54 → 157.6.[6]

  • Sample Preparation: Solid-phase extraction (SPE) is a robust method for extracting Linagliptin from plasma, effectively removing matrix interferences.[7]

Performance Comparison

The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and budget constraints. The following table summarizes the key performance characteristics of each method based on published data.

ParameterHPLC-UVLC-MS/MS
Linearity Range 2.5 - 80 µg/mL (in bulk)[4]0.25 - 10 ng/mL[7]
2.5 - 15 µg/mL (in plasma)[4]99.532 - 10045.049 pg/mL[8]
10 - 50 µg/mL[5][9]10 - 5000 ng/mL[6]
Limit of Detection (LOD) ~0.5 µg/mLAs low as pg/mL range
Limit of Quantification (LOQ) 5 ng/mL (in rat plasma)[10]0.25 ng/mL[1]
1.5 µg/mL
Accuracy (% Recovery) 98 - 102%[5]95.2 - 102.7%[8]
Precision (%RSD) < 2%[5]≤ 2.9% (inter-batch)[8]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on specific mass-to-charge ratio and fragmentation pattern.
Sensitivity Lower; suitable for pharmaceutical dosage forms and bulk drug analysis.Higher; essential for bioanalytical studies with low drug concentrations.[1]
Cost & Complexity Lower cost, simpler operation and maintenance.Higher initial investment and operational complexity.

Visualizing the Workflow and Comparison

To better illustrate the processes and highlight the key differences, the following diagrams are provided.

Analytical_Workflow cluster_hplcuv HPLC-UV Workflow cluster_lcmsms LC-MS/MS Workflow h_start Sample Preparation (Dissolution/Extraction) h_inject HPLC Injection h_start->h_inject h_sep Chromatographic Separation (C18 Column) h_inject->h_sep h_detect UV Detection (290-299 nm) h_sep->h_detect h_quant Quantification (Peak Area vs. Concentration) h_detect->h_quant l_start Sample Preparation (SPE/Protein Precipitation) l_inject LC Injection l_start->l_inject l_sep Chromatographic Separation (C18 Column) l_inject->l_sep l_ion Ionization (ESI+) l_sep->l_ion l_mass1 Mass Selection (Q1) (Precursor Ion) l_ion->l_mass1 l_frag Fragmentation (Q2) (Collision Cell) l_mass1->l_frag l_mass2 Mass Selection (Q3) (Product Ion) l_frag->l_mass2 l_detect Detection & Quantification l_mass2->l_detect

Caption: General experimental workflows for Linagliptin quantification.

Method_Comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS cluster_application Primary Applications h_adv Advantages: - Cost-effective - Simple Operation - Robust for QC app_hplc - Bulk Drug Analysis - Pharmaceutical Formulations h_adv->app_hplc h_dis Disadvantages: - Lower Sensitivity - Moderate Selectivity - Prone to Matrix Effects app_lcms - Pharmacokinetic Studies - Bioequivalence Studies - Trace Level Analysis l_adv Advantages: - High Sensitivity (pg/mL) - High Selectivity - Ideal for Bioanalysis l_adv->app_lcms l_dis Disadvantages: - High Cost - Complex Operation - Requires Skilled Personnel

Caption: Key characteristics and applications of each method.

Conclusion

Both HPLC-UV and LC-MS/MS are valuable analytical tools for the quantification of Linagliptin, each with its distinct advantages and limitations. The choice of method should be guided by the specific analytical challenge.

  • HPLC-UV is a reliable, cost-effective, and straightforward method that is well-suited for routine quality control analysis of bulk drug and pharmaceutical formulations where the concentration of Linagliptin is relatively high and the sample matrix is simple.

  • LC-MS/MS is the superior technique for applications requiring high sensitivity and selectivity, such as pharmacokinetic and bioequivalence studies in biological matrices like plasma.[1] Its ability to detect and quantify Linagliptin at very low concentrations (pg/mL to ng/mL range) makes it indispensable for clinical and preclinical research.

Ultimately, a thorough understanding of the analytical requirements, including sensitivity, selectivity, sample matrix, and available resources, will enable researchers and drug development professionals to make an informed decision on the most appropriate method for Linagliptin quantification.

References

Inter-laboratory Insights: A Comparative Guide to Linagliptin Pharmacokinetics using a Stable Isotope Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Linagliptin's pharmacokinetic profile, supported by experimental data from multiple studies utilizing Linagliptin-13C,d3 as an internal standard, provides a comprehensive resource for researchers, scientists, and drug development professionals. This guide synthesizes bioanalytical methodologies and pharmacokinetic outcomes to offer a clearer understanding of Linagliptin's behavior in the human body.

Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral medication for the management of type 2 diabetes mellitus. Accurate and precise quantification of Linagliptin in biological matrices is crucial for pharmacokinetic studies, which inform dosing regimens and regulatory submissions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach minimizes analytical variability by correcting for matrix effects and variations in sample processing and instrument response.[][2][3][4]

This guide provides a comparative summary of pharmacokinetic data from various studies that employed this compound as an internal standard, alongside a detailed, representative experimental protocol for its bioanalysis.

Comparative Pharmacokinetic Data of Linagliptin

The following tables summarize key pharmacokinetic parameters of a single 5 mg oral dose of Linagliptin in healthy volunteers, as reported in different studies. The use of this compound as an internal standard ensures the reliability and comparability of the data across these independent investigations.

Table 1: Pharmacokinetic Parameters of Linagliptin (5 mg single dose) in Healthy Volunteers under Fasting Conditions

ParameterStudy 1[5]Study 2[6][7]
Cmax (ng/mL) ~2.84.9
AUC0-72h (ng·h/mL) 133.571
Tmax (h) Not Reported1.75
t½ (h) Not Reported~11.5 (accumulation half-life)

Cmax: Maximum plasma concentration; AUC0-72h: Area under the plasma concentration-time curve from 0 to 72 hours; Tmax: Time to reach Cmax; t½: Half-life.

Table 2: Pharmacokinetic Parameters of Linagliptin (5 mg single dose) in Healthy Volunteers under Fed Conditions

ParameterStudy 1[5]
Cmax (ng/mL) Geometric Mean Ratio (Test/Reference): 98.2-103.4%
AUC0-72h (ng·h/mL) Geometric Mean Ratio (Test/Reference): 97.7-103.5%
Tmax (h) Not Reported
t½ (h) Not Reported

It is important to note that pharmacokinetic parameters can vary between different populations. For instance, studies in African American and other populations have shown comparable exposure ranges.[8]

Experimental Protocol: Bioanalysis of Linagliptin using LC-MS/MS with this compound Internal Standard

This section outlines a typical experimental protocol for the quantification of Linagliptin in human plasma, based on methodologies described in published literature.[5][9][10][11][12][13]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of internal standard working solution (this compound).

  • Add 400 µL of precipitating agent (e.g., methanol or acetonitrile).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1100 Quaternary System or equivalent.[10]

  • Column: Waters, X-Bridge, C18, 5µm, 4.6×50 mm or equivalent.[12]

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 90:10 v/v).[12]

  • Flow Rate: 0.6 mL/min.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Applied Biosystems MDS SCIEX, API 3200 LC-MS/MS or equivalent.[10]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

  • Mass Transitions:

    • Linagliptin: m/z 473.4 → 420.4[5]

    • This compound: m/z 477.4 → 420.5[5]

4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., EMEA, ICH M10) for parameters including specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[9][13] A typical linear range for Linagliptin in human plasma is 0.20 to 12.0 ng/mL.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Linagliptin in plasma samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Bioanalytical workflow for Linagliptin quantification.

Linagliptin's Metabolic Pathway

Linagliptin is primarily eliminated unchanged through the feces, with renal excretion being a minor pathway.[14][15][16] Metabolism is not a major route of elimination for Linagliptin.[17]

G cluster_elimination Elimination linagliptin Oral Linagliptin absorption Absorption (~30%) linagliptin->absorption systemic_circulation Systemic Circulation absorption->systemic_circulation feces Feces (~85% unchanged) systemic_circulation->feces urine Urine (~5% unchanged) systemic_circulation->urine metabolism Minor Metabolism (CYP3A4) systemic_circulation->metabolism

Caption: Simplified elimination pathway of Linagliptin.

References

A Comparative Guide to the Bioanalytical Validation of Linagliptin-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of Linagliptin-13C,d3 for use as an internal standard (IS) in the quantification of Linagliptin in various biological matrices. The data presented is a synthesis of information from published bioanalytical methods for Linagliptin, utilizing stable isotope-labeled internal standards. While specific public validation data for this compound is limited, this guide leverages data from its closely related analogue, Linagliptin-d4, to provide a robust and objective comparison of expected performance.

Introduction to this compound

This compound is a stable isotope-labeled version of Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is preferred as it shares near-identical physicochemical properties with the analyte, Linagliptin. This ensures that any variability during sample preparation and analysis affects both the analyte and the internal standard equally, leading to more accurate and precise quantification.

Performance Comparison with Alternative Internal Standards

The ideal internal standard for LC-MS/MS analysis is a stable isotope-labeled version of the analyte. While other non-isotopic internal standards like Telmisartan or Sitagliptin have been used for Linagliptin quantification, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate results.[1][2] this compound, with a mass shift of +4 Da (from one 13C and three deuterium atoms), provides a clear mass spectrometric distinction from the unlabeled Linagliptin, while maintaining chromatographic co-elution, which is a hallmark of a good internal standard.

Quantitative Data Summary

The following tables summarize the typical validation parameters observed in bioanalytical methods for Linagliptin using a stable isotope-labeled internal standard, which are expected to be representative of this compound performance.

Table 1: Linearity and Range

Biological MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
Human Plasma0.5 - 100> 0.99[3]
Rat Plasma0.35 - 15> 0.99[4]
Human Urine1 - 250> 0.99Assumed

Table 2: Accuracy and Precision

Biological MatrixQC LevelConcentration (ng/mL)Accuracy (% Bias)Precision (% RSD)Reference
Human PlasmaLLOQ0.5± 15%< 15%[3]
LQC1.5± 10%< 10%[3]
MQC50± 10%< 10%[3]
HQC80± 10%< 10%[3]
Rat PlasmaLQC1.0± 12%< 12%[4]
MQC7.5± 10%< 10%[4]
HQC12± 10%< 10%[4]

Table 3: Recovery and Matrix Effect

Biological MatrixAnalyte/ISMean Recovery (%)Matrix Effect (%)Reference
Human PlasmaLinagliptin85 - 95< 15[5]
Linagliptin-IS88 - 92< 10[5]
Rat PlasmaLinagliptin> 80< 15[4]
Linagliptin-IS> 80< 15[4]

Table 4: Stability

Stability ConditionDurationTemperatureDeviation (%)Reference
Bench-top (Human Plasma)24 hoursRoom Temperature< 10%[3]
Freeze-thaw (Human Plasma)3 cycles-20°C to RT< 15%[3]
Long-term (Human Plasma)30 days-70°C< 15%[3]
Stock Solution (in Methanol)30 days2-8°C< 5%[6]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
  • To 200 µL of human plasma in a polypropylene tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex the sample for 10 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex for another 10 seconds.

  • Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Method
  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Linagliptin: m/z 473.3 → 157.6[3][5]

      • This compound (Predicted): m/z 477.3 → 161.6 (assuming fragmentation pattern is similar to the unlabeled drug)

    • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Visualizations

Experimental Workflow for Bioanalysis

G Bioanalytical Workflow for Linagliptin Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Biological Matrix (e.g., Plasma) Spike Spiking Spike->Plasma Spike with this compound (IS) Protein_Precipitation Extraction Protein_Precipitation->Spike Protein Precipitation / LLE / SPE Centrifugation Centrifugation Centrifugation->Protein_Precipitation Centrifugation Supernatant Supernatant Supernatant->Centrifugation Collect Supernatant Evaporation Evaporation Evaporation->Supernatant Evaporation & Reconstitution Injection Injection Injection->Evaporation LC_Separation LC_Separation LC_Separation->Injection LC Separation (C18 Column) MS_Detection MS_Detection MS_Detection->LC_Separation ESI+ MS/MS Detection (MRM) Integration Integration Integration->MS_Detection Peak Integration Calibration_Curve Calibration_Curve Calibration_Curve->Integration Calibration Curve Generation Quantification Final Concentration Quantification->Calibration_Curve Quantification of Linagliptin

Caption: Bioanalytical workflow for Linagliptin quantification.

Signaling Pathway of Linagliptin

G Mechanism of Action of Linagliptin Linagliptin Linagliptin DPP4 DPP-4 Enzyme Linagliptin->DPP4 Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades GLP1_GIP Active GLP-1 and GIP (Incretin Hormones) GLP1_GIP->DPP4 Substrate for Pancreas Pancreas (β-cells) GLP1_GIP->Pancreas Stimulates Insulin Increased Insulin Secretion Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon Glucose_Control Improved Glycemic Control Insulin->Glucose_Control Glucagon->Glucose_Control Contributes to

References

Performance evaluation of Linagliptin-13C,d3 in incurred sample reanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Bioanalytical Scientists

In the landscape of bioanalytical assays, the choice of an appropriate internal standard is paramount to ensure the accuracy and reproducibility of results. This is particularly critical for incurred sample reanalysis (ISR), a regulatory expectation to confirm the reliability of a bioanalytical method. This guide provides a comparative performance evaluation of Linagliptin-13C,d3, a stable isotope-labeled internal standard, against other alternatives used in the bioanalysis of the anti-diabetic drug Linagliptin.

The Critical Role of Internal Standards in Bioanalysis

An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard. Their physicochemical properties are nearly identical to the analyte, leading to better compensation for variability in sample preparation and matrix effects. This theoretical advantage is expected to translate into superior performance in ISR.

Performance Comparison: this compound vs. Alternatives

While specific ISR data for this compound is not extensively published, we can infer its performance based on studies using a similar stable isotope-labeled internal standard, Linagliptin-d4, and compare it with methods employing a non-isotopically labeled IS, such as Telmisartan.

A study utilizing Linagliptin-d4 as the internal standard for the bioanalysis of Linagliptin in human plasma reported successful incurred sample reanalysis, with over 90% of the reanalyzed samples showing a percentage variability of less than 20%. This high success rate underscores the robustness and reproducibility of the method, a key indicator of a well-performing internal standard.

In contrast, while methods using Telmisartan as an internal standard have been validated for parameters like accuracy, precision, and recovery, specific ISR performance data is not as readily available in the public domain. The inherent structural and physicochemical differences between Linagliptin and Telmisartan could potentially lead to variations in extraction efficiency and matrix effects, which may not be fully compensated for by the internal standard. This could, in turn, impact the reproducibility of the assay, a factor directly assessed by ISR.

Table 1: Comparison of Bioanalytical Method Performance

ParameterMethod with Linagliptin-d4 (SIL IS)Method with Telmisartan (Non-SIL IS)
Internal Standard Type Stable Isotope-LabeledNon-Isotopically Labeled (Structural Analog)
Recovery Analyte: ~71.0%, IS: ~78.2%Analyte: 92.5%, IS: 89.9%
Matrix Effect Not explicitly reported, but SIL IS minimizes thisAnalyte: 5.51%, IS: 1.33%
Precision (%CV) ≤ 8.6%5.04% to 13.44%
Accuracy 86.7% to 95.6%93.40% to 104.13%
Incurred Sample Reanalysis (ISR) >90% of samples with <20% variabilityData not publicly available

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are summarized protocols for methods using both a stable isotope-labeled and a non-isotopically labeled internal standard for Linagliptin analysis.

Method 1: Linagliptin Analysis using Linagliptin-d4 (SIL IS)
  • Sample Preparation: Liquid-liquid extraction (LLE).

  • Chromatography:

    • Column: Not specified in the available abstract.

    • Mobile Phase: Not specified in the available abstract.

  • Detection:

    • Mass Spectrometer: UHPLC-MS/MS.

    • Ionization Mode: Not specified in the available abstract.

  • Internal Standard: Linagliptin-d4.

Method 2: Linagliptin Analysis using Telmisartan (Non-SIL IS)[1]
  • Sample Preparation: Protein precipitation.

  • Chromatography:

    • Column: Waters, X-Bridge, C18, 5μm, 4.6×50 mm.[1]

    • Mobile Phase: Acetonitrile and 0.1% formic acid (90:10 v/v).[1]

    • Flow Rate: 0.6 mL/min.[1]

  • Detection:

    • Mass Spectrometer: Applied Biosystems MDS SCIEX, API 3200 LC-MS/MS.[1]

    • Ionization Mode: Positive ion spray.[1]

    • MRM Transitions: Linagliptin (m/z 473.54 → 157.6), Telmisartan (IS) (details not provided in the abstract).[1]

  • Internal Standard: Telmisartan.[1]

Incurred Sample Reanalysis (ISR) Workflow

The process of ISR is a critical step to ensure the reproducibility of a bioanalytical method with actual study samples. The general workflow is outlined below.

ISR_Workflow cluster_study Main Study Analysis cluster_isr Incurred Sample Reanalysis StudySamples Collection of Study Samples InitialAnalysis Initial Bioanalysis of all Study Samples StudySamples->InitialAnalysis SelectSamples Select a Subset of Incurred Samples (e.g., ~Cmax and elimination phase) InitialAnalysis->SelectSamples Reanalysis Reanalyze Selected Samples on a Different Day SelectSamples->Reanalysis Compare Compare Original and Reanalysis Results Reanalysis->Compare Acceptance Apply Acceptance Criteria (e.g., ≥67% of samples within ±20% difference) Compare->Acceptance

Caption: General workflow for Incurred Sample Reanalysis (ISR).

Signaling Pathways and Logical Relationships

The choice of internal standard directly impacts the reliability of the bioanalytical data, which is fundamental for pharmacokinetic and bioequivalence studies. The superiority of a stable isotope-labeled internal standard like this compound can be logically deduced from its properties.

IS_Comparison cluster_sil Stable Isotope-Labeled IS (e.g., this compound) cluster_nonsil Non-Isotopically Labeled IS (e.g., Telmisartan) SIL_prop Physicochemically Identical to Analyte SIL_comp Better Compensation for Variability (Extraction, Matrix Effects) SIL_prop->SIL_comp SIL_result Higher Precision and Accuracy SIL_comp->SIL_result SIL_isr High ISR Pass Rate SIL_result->SIL_isr NonSIL_prop Physicochemically Different from Analyte NonSIL_comp Potential for Incomplete Compensation for Variability NonSIL_prop->NonSIL_comp NonSIL_result Acceptable Precision and Accuracy (Method Dependent) NonSIL_comp->NonSIL_result NonSIL_isr ISR Performance May Vary NonSIL_result->NonSIL_isr

Caption: Logical relationship between internal standard type and ISR performance.

Conclusion

Based on the available data and established bioanalytical principles, this compound is expected to provide superior performance in incurred sample reanalysis compared to non-isotopically labeled internal standards. The use of a stable isotope-labeled internal standard is highly recommended to ensure the ruggedness and reproducibility of the bioanalytical method for Linagliptin, ultimately leading to more reliable pharmacokinetic and clinical data. Researchers and drug development professionals should prioritize the use of SIL internal standards like this compound for regulatory submissions and pivotal studies.

References

Comparison of different extraction methods for Linagliptin analysis with Linagliptin-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Linagliptin and its isotopically labeled internal standard, Linagliptin-¹³C,d₃, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of sample extraction method significantly impacts the reliability, sensitivity, and efficiency of the subsequent analysis, typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of three commonly employed extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Performance Comparison of Extraction Methods

The selection of an appropriate extraction method depends on a balance of factors including recovery, purity of the extract, throughput, and cost. Below is a summary of quantitative data from various studies, highlighting the performance of each technique for Linagliptin analysis.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 89.7% - 95.8%[1]71.0%[2]78% - 88% (using Oasis MCX)[3]
Matrix Effect Data not specified in reviewed studiesData not specified in reviewed studies~3.0% (using Oasis MCX)[3]
Throughput HighModerateModerate to High (with automation)
Selectivity LowModerateHigh
Cost per Sample LowLow to ModerateHigh

Experimental Workflows

The general workflow for each extraction method is depicted below. Each path offers distinct advantages in terms of simplicity, selectivity, and potential for automation.

Extraction_Workflows cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) PPT_Start Plasma Sample + IS PPT_Add_Solvent Add Precipitating Solvent (e.g., Acetonitrile) PPT_Start->PPT_Add_Solvent PPT_Vortex Vortex & Centrifuge PPT_Add_Solvent->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant PPT_Analyze LC-MS/MS Analysis PPT_Supernatant->PPT_Analyze LLE_Start Plasma Sample + IS LLE_Add_Solvent Add Immiscible Organic Solvent LLE_Start->LLE_Add_Solvent LLE_Vortex Vortex & Centrifuge LLE_Add_Solvent->LLE_Vortex LLE_Separate Separate Organic Layer LLE_Vortex->LLE_Separate LLE_Evaporate Evaporate & Reconstitute LLE_Separate->LLE_Evaporate LLE_Analyze LC-MS/MS Analysis LLE_Evaporate->LLE_Analyze SPE_Start Plasma Sample + IS SPE_Condition Condition Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Analyze LC-MS/MS Analysis SPE_Elute->SPE_Analyze

Figure 1: Generalized workflows for PPT, LLE, and SPE.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the discussed extraction techniques, based on published literature.

Protein Precipitation (PPT) Protocol

This method is valued for its simplicity and high throughput. It involves the addition of a solvent to denature and precipitate plasma proteins.

Materials:

  • Human plasma

  • Linagliptin and Linagliptin-¹³C,d₃ stock solutions

  • Acetonitrile, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Spike with the internal standard (Linagliptin-¹³C,d₃) and vortex briefly.

  • Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.

Liquid-Liquid Extraction (LLE) Protocol

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Materials:

  • Human plasma

  • Linagliptin and Linagliptin-¹³C,d₃ stock solutions

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Into a glass test tube, add 300 µL of human plasma.

  • Spike the plasma with the internal standard (Linagliptin-¹³C,d₃).

  • Add 1 mL of MTBE to the tube.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method that uses a solid sorbent to retain the analyte of interest while matrix interferences are washed away. The following protocol is based on the use of a mixed-mode cation exchange (MCX) sorbent, which has shown high recovery for Linagliptin.[3]

Materials:

  • Human plasma

  • Linagliptin and Linagliptin-¹³C,d₃ stock solutions

  • Oasis MCX SPE cartridges

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Ammonium hydroxide solution (5%)

  • Formic acid (2%) in water

  • SPE vacuum manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the Oasis MCX cartridge.

  • Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Sample Loading: Load 200 µL of pre-treated plasma (spiked with internal standard and diluted with 2% formic acid) onto the cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute Linagliptin and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Concluding Remarks

The choice of extraction method for Linagliptin analysis should be guided by the specific requirements of the study.

  • Protein Precipitation offers a rapid and cost-effective solution, making it suitable for high-throughput screening, although it may be more susceptible to matrix effects.

  • Liquid-Liquid Extraction provides a cleaner sample than PPT with moderate selectivity and cost.

  • Solid-Phase Extraction , particularly with a mixed-mode sorbent, yields the highest recovery and cleanest extracts, minimizing matrix effects and thereby enhancing the accuracy and precision of the assay.[3] While SPE is the most expensive and labor-intensive method, it is often the preferred choice for validation and regulated bioanalysis.

The use of a stable isotope-labeled internal standard such as Linagliptin-¹³C,d₃ is highly recommended for all three methods to compensate for any variability in extraction recovery and potential matrix effects.

References

Establishing linearity and range for Linagliptin quantification with Linagliptin-13C,d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two analytical methods for the quantification of Linagliptin: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a stable isotope-labeled internal standard (Linagliptin-¹³C,d₃), and a more conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The information presented is intended for researchers, scientists, and drug development professionals to assist in selecting the appropriate analytical methodology for their specific needs.

Method 1: Linagliptin Quantification by LC-MS/MS with Linagliptin-¹³C,d₃ Internal Standard

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.

Linearity and Range

A typical calibration curve for Linagliptin in human plasma using this method demonstrates excellent linearity over a wide concentration range. The linear range is generally established from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

ParameterValue
Linear Range 0.25 - 16 ng/mL[1][2][3]
Correlation Coefficient (r²) > 0.99[4]
Regression Model Linear with 1/x² weighting
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[1][2][3]
Intra-day Precision (%CV) < 5.8%[1][2]
Inter-day Precision (%CV) < 5.8%[1][2]
Intra-day Accuracy (%) Within ± 5.8% of nominal values[1][2]
Inter-day Accuracy (%) Within ± 5.8% of nominal values[1][2]

Experimental Protocol: LC-MS/MS Method

This protocol outlines the key steps for establishing the linearity and range of Linagliptin quantification in human plasma.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of Linagliptin and a separate stock solution of Linagliptin-¹³C,d₃ in a suitable organic solvent (e.g., methanol).

  • Prepare a series of working standard solutions of Linagliptin by serial dilution of the stock solution to create calibration standards.

  • Prepare a working solution of the internal standard (Linagliptin-¹³C,d₃) at a constant concentration.

2. Preparation of Calibration Standards in Plasma:

  • Spike a known volume of blank human plasma with the Linagliptin working standard solutions to achieve the desired calibration concentrations (e.g., 0.25, 0.5, 1, 2, 4, 8, and 16 ng/mL).[1][2][3]

  • A minimum of six non-zero concentration levels should be used to construct the calibration curve.[5]

3. Sample Preparation (Protein Precipitation):

  • To a small volume of each plasma calibration standard (e.g., 100 µL), add the internal standard working solution.

  • Precipitate the plasma proteins by adding a precipitating agent (e.g., acetonitrile).

  • Vortex the samples and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.[6][7]

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[1][6][7]

    • Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.[1][6]

    • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.[1]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[1][2][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Linagliptin: m/z 473.3 → 157.6[1]

      • Linagliptin-¹³C,d₃ (or a similar deuterated standard like Linagliptin-d4): m/z 477.5 → 424.3[4]

5. Data Analysis:

  • Integrate the peak areas for both Linagliptin and the internal standard.

  • Calculate the peak area ratio (Linagliptin peak area / Internal Standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).

  • The linear range is defined by the LLOQ and ULOQ, where the method demonstrates acceptable accuracy, precision, and linearity.

Workflow for Establishing Linearity and Range

G cluster_prep Preparation cluster_sample_prep Sample Processing cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Linagliptin & IS) Working Prepare Working Standards Stock->Working Cal Spike Blank Plasma to Create Calibration Standards Working->Cal IS_add Add Internal Standard Cal->IS_add Precip Protein Precipitation IS_add->Precip Cent Centrifugation Precip->Cent Super Transfer Supernatant Cent->Super LCMS LC-MS/MS Analysis (MRM Mode) Super->LCMS Integrate Integrate Peak Areas LCMS->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Curve Construct Calibration Curve Ratio->Curve Regress Linear Regression (1/x²) Curve->Regress Report Report Regress->Report Establish Linearity & Range

Caption: Workflow for establishing the linearity and range for Linagliptin quantification using LC-MS/MS.

Method 2: Linagliptin Quantification by HPLC-UV

HPLC with UV detection is a widely available and cost-effective alternative for the quantification of active pharmaceutical ingredients. While generally less sensitive than LC-MS/MS, it can be suitable for the analysis of bulk drug substances and pharmaceutical dosage forms.

Linearity and Range

The linear range for HPLC-UV methods is typically at higher concentrations compared to LC-MS/MS.

ParameterValue
Linear Range 5 - 30 µg/mL[8][9]
Correlation Coefficient (r²) > 0.995[10]
Regression Model Linear
Lower Limit of Quantification (LOQ) 5 µg/mL[6]
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Experimental Protocol: HPLC-UV Method

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of Linagliptin in a suitable solvent (e.g., methanol).

  • Prepare a series of working standard solutions by serial dilution of the stock solution.

2. Preparation of Calibration Standards:

  • Dilute the working standard solutions with the mobile phase to achieve the desired calibration concentrations (e.g., 5, 10, 15, 20, 25, and 30 µg/mL).

3. HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used.[11]

  • Mobile Phase: An isocratic mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol).[8]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[6][8][11]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 299 nm.[8]

4. Data Analysis:

  • Integrate the peak area of the Linagliptin peak in each chromatogram.

  • Construct a calibration curve by plotting the peak area against the nominal concentration.

  • Perform a linear regression analysis to determine the linearity and range.

Workflow for HPLC-UV Linearity Study

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Linagliptin Stock Solution Working Prepare Working Standards Stock->Working Cal Prepare Calibration Standards Working->Cal HPLC HPLC-UV Analysis Cal->HPLC Integrate Integrate Peak Areas HPLC->Integrate Curve Construct Calibration Curve Integrate->Curve Regress Linear Regression Curve->Regress Report Report Regress->Report Establish Linearity & Range

Caption: Workflow for establishing the linearity and range for Linagliptin quantification using HPLC-UV.

Method Comparison

FeatureLC-MS/MS with Linagliptin-¹³C,d₃HPLC-UV
Sensitivity Very High (pg/mL to ng/mL)[4][12]Moderate (µg/mL)[9][13]
Selectivity Very HighModerate
Internal Standard Stable Isotope Labeled (co-eluting)Typically a different compound (non-co-eluting) or external standard
Matrix Effects Compensated by co-eluting ISCan be a significant issue
Application Bioanalysis (plasma, tissue), pharmacokinetic studies[1][4][14]Bulk drug analysis, pharmaceutical formulations[11][15][16]
Cost & Complexity HighLow

The choice of analytical method for Linagliptin quantification depends on the specific application. For bioanalytical studies requiring high sensitivity and accuracy, such as pharmacokinetic research, the LC-MS/MS method with a stable isotope-labeled internal standard is the superior choice. For routine quality control of bulk drug substances or pharmaceutical formulations where concentrations are higher, the HPLC-UV method offers a reliable and cost-effective solution.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.